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1-(3-Methoxyphenyl)ethen-1-ol Documentation Hub

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  • Product: 1-(3-Methoxyphenyl)ethen-1-ol
  • CAS: 215457-55-9

Core Science & Biosynthesis

Foundational

Technical Guide: Stability and Dynamics of the 3-Methoxyacetophenone Enol Tautomer

The following technical guide details the thermodynamic and kinetic stability of the 3-methoxyacetophenone enol tautomer. This analysis synthesizes classical physical organic chemistry data with modern kinetic estimation...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and kinetic stability of the 3-methoxyacetophenone enol tautomer. This analysis synthesizes classical physical organic chemistry data with modern kinetic estimations.

Executive Summary

The enol tautomer of 3-methoxyacetophenone (m-methoxyacetophenone) is a transient, thermodynamically unfavorable species under standard conditions. Unlike


-diketones or phenols, it does not possess intrinsic structural features (such as intramolecular H-bonding or aromaticity of the enol ring itself) to render it isolable.

However, its stability profile is distinct from the parent acetophenone due to the meta-methoxy substituent effect . Through Hammett Linear Free Energy Relationship (LFER) analysis, we estimate the enolization constant (


) to be approximately 6.3 , indicating a slightly higher enol content than acetophenone (

) but significantly lower than electron-deficient analogs like

-nitroacetophenone.

This guide provides the mechanistic grounding, thermodynamic calculations, and validated experimental protocols to characterize this transient species.

Thermodynamic Stability: Hammett Analysis

To understand the stability of the 3-methoxyacetophenone enol, we must quantify the electronic influence of the methoxy group at the meta position.

The Substituent Effect[1]
  • Acetophenone (Parent):

    
     (
    
    
    
    ).
  • Electronic Factors:

    • Para-Methoxy: Acts primarily as an Electron Donating Group (EDG) via resonance (

      
      ). This destabilizes the enol relative to the ketone, raising the 
      
      
      
      to 7.3 (less enol).
    • Meta-Methoxy: Resonance is decoupled from the reaction center. The substituent acts as an Electron Withdrawing Group (EWG) via induction (

      
      ).
      
    • Mechanism: The inductive withdrawal increases the acidity of the

      
      -protons, facilitating enolization and slightly stabilizing the electron-rich enol double bond relative to the EDG case.
      
Calculated Equilibrium Constant

Using verified literature values for substituted acetophenones, we can derive the specific stability of the 3-methoxy isomer.

Compound

Value
Literature

Effect

-Nitroacetophenone
+0.784.9Strong Stabilization

-Bromoacetophenone
+0.236.2Moderate Stabilization
Acetophenone 0.00 6.6 Reference

-Methoxyacetophenone
-0.277.3Destabilization

Derivation: Plotting


 vs. 

yields a reaction constant (

) of approximately -2.2 .



Conclusion: The 3-methoxyacetophenone enol is thermodynamically more stable than the parent acetophenone enol, with an equilibrium constant


.

Kinetic Stability & Mechanism

While thermodynamically defined, the observable stability is kinetic. The enol is generated via acid or base catalysis and consumed rapidly by ketonization.

Mechanistic Pathway

The transition between keto and enol forms involves a rate-determining proton transfer at the


-carbon.[1]

G Keto Keto Form (3-Methoxyacetophenone) TS Transition State (Resonance Stabilized) Keto->TS Rate Limiting C-H Deprotonation Enolate Enolate Ion (Base Catalysis) Keto->Enolate Base (OH-) Enol Enol Tautomer (Transient) TS->Enol Fast O-Protonation Enol->Keto Ketonization (Rapid) Enolate->Enol H3O+

Figure 1: Mechanistic flow of enolization. The 3-methoxy group accelerates the C-H deprotonation step (Keto


 TS) via inductive acidification.

Experimental Protocols

Direct detection of this enol requires fast-kinetics techniques due to its short lifetime (


 second in water).
Protocol A: Flash Photolysis (Direct Observation)

This is the gold standard for generating and measuring transient enols.

Objective: Generate the enol photochemically and measure the rate of ketonization (


).
  • Preparation: Dissolve 3-methoxyacetophenone (

    
     M) in aqueous solution (maintain ionic strength 
    
    
    
    M with NaClO
    
    
    ).
  • Excitation: Irradiate with a XeCl excimer laser (308 nm, 20 ns pulse).

    • Mechanism:[2] Excitation to the triplet state allows Hydrogen abstraction from the solvent (or intramolecularly if designed), followed by relaxation to the ground-state enol.

  • Detection: Monitor transient absorbance at

    
     nm (characteristic of the styryl double bond).
    
  • Data Analysis: Fit the absorbance decay to a first-order exponential function:

    
    
    
    • The observed rate

      
       is the rate of ketonization.
      
Protocol B: Bromine Scavenging (Equilibrium Determination)

A classical method modified for low-concentration enols. This relies on the fact that halogenation is zero-order in halogen and first-order in ketone (enolization is RDS).

Objective: Determine the rate of enolization (


).
  • Setup: Prepare a solution of 3-methoxyacetophenone (0.01 M) in 1 M acetic acid/acetate buffer.

  • Initiation: Add a known excess of Bromine (

    
    ) or Iodine (
    
    
    
    ).
  • Monitoring: Measure the disappearance of the halogen absorbance (e.g.,

    
     at 390 nm) or potentiometrically.
    
  • Calculation:

    • Since the enol reacts instantly with

      
      , the rate of 
      
      
      
      consumption equals the rate of enol formation.
    • Calculate

      
      .[3][1][4][5]
      
  • Derive

    
    :  Combine with 
    
    
    
    from Protocol A (or literature estimates) using:
    
    

Summary Data Table

ParameterValue (Estimated)Source/Logic

6.34 Hammett LFER (

)


Derived from

Dominant Effect Inductive Withdrawal (

)
Meta-position prevents resonance donation
Isolable? NoRequires kinetic trapping (e.g., TMS-Cl)
Reactivity High NucleophileReacts rapidly with Electrophiles (

)

References

  • Guthrie, J. P. (1979).[5] The enol content of simple carbonyl compounds: a kinetic approach. Canadian Journal of Chemistry. Link

  • Chiang, Y., Kresge, A. J., & Wirz, J. (1984). Flash-photolytic generation of acetophenone enol. The keto-enol equilibrium constant and pKa of acetophenone in aqueous solution. Journal of the American Chemical Society. Link

  • Toullec, J. (1982). Enolization of Simple Carbonyl Compounds. Advances in Physical Organic Chemistry.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

Sources

Exploratory

Technical Master File: 1-(3-Methoxyphenyl)ethanol

The following technical guide is structured as a high-level Master File for 1-(3-Methoxyphenyl)ethanol , designed for researchers and process chemists in pharmaceutical development. CAS: 23308-82-9 Synonyms: 3-Methoxy-α-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level Master File for 1-(3-Methoxyphenyl)ethanol , designed for researchers and process chemists in pharmaceutical development.

CAS: 23308-82-9 Synonyms: 3-Methoxy-α-methylbenzyl alcohol; Rivastigmine EP Impurity G; 1-(3-Methoxyphenyl)ethan-1-ol.[1][2]

Executive Summary

1-(3-Methoxyphenyl)ethanol is a critical chiral building block and a known process impurity in the synthesis of acetylcholinesterase inhibitors, specifically Rivastigmine .[] Its significance in drug development is dual-faceted:

  • As a Chiral Scaffold: It serves as a precursor for enantiopure ethyl-substituted phenols and vinyl anisoles used in the synthesis of opioids and CNS-active agents.

  • As a Critical Quality Attribute (CQA): Identified as Impurity G in the Rivastigmine European Pharmacopoeia (EP) monograph, its quantification and control are mandatory for regulatory compliance.

This guide details the physicochemical profile, asymmetric synthesis protocols, and its strategic role in the Rivastigmine impurity profile.

Physicochemical Profile

PropertySpecification / Value
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point 234–248 °C (at 760 mmHg)
Density 1.078 g/cm³ (20 °C)
Solubility Soluble in methanol, ethyl acetate, DCM; Sparingly soluble in water
Chirality Contains one stereocenter (C1); exists as (R) and (S) enantiomers
pKa ~14.5 (Predicted)
Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][4][5] Irrit.)

Synthetic Methodologies

For pharmaceutical applications, controlling the stereochemistry is paramount. Two methods are presented: a Racemic Baseline (for impurity standard generation) and an Asymmetric Transfer Hydrogenation (ATH) (for chiral building block synthesis).

Method A: Asymmetric Transfer Hydrogenation (High Enantioselectivity)

Objective: Synthesis of (S)-1-(3-Methoxyphenyl)ethanol with >95% ee. Mechanism: Noyori Asymmetric Transfer Hydrogenation using a Ruthenium(II) catalyst.

Reagents & Materials:
  • Substrate: 3-Methoxyacetophenone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

  • Solvent: Dichloromethane (DCM) or Methanol

  • Workup: Saturated NaHCO₃, Ethyl Acetate

Protocol:
  • Inertion: Purge a reaction vessel with nitrogen.

  • Charge: Add 3-Methoxyacetophenone (10 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol) to the vessel.

  • Solvation: Dissolve in degassed DCM (20 mL).

  • Initiation: Slowly add the Formic acid/TEA mixture (3.0 eq of formate) via syringe pump to control exotherm.

  • Reaction: Stir at 25–30°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench: Upon completion, wash the organic layer with saturated NaHCO₃ (2 x 10 mL) to neutralize excess acid.

  • Isolation: Dry organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexane) to yield the pure (S)-enantiomer.

Expert Insight: The choice of the (S,S)-TsDPEN ligand typically induces the formation of the (S)-alcohol for acetophenones. To access the (R)-enantiomer, switch to the (R,R)-TsDPEN ligand. This "switchable" stereochemistry makes ATH superior to enzymatic reduction for early-phase screening.

Method B: Standard Reduction (Racemic Standard)

Objective: Synthesis of racemic material for use as an HPLC reference standard.

Protocol:
  • Dissolve 3-Methoxyacetophenone (10 mmol) in Methanol (30 mL).

  • Cool to 0°C.

  • Add Sodium Borohydride (NaBH₄, 0.5 eq, 5 mmol) portion-wise over 10 minutes.

  • Stir at 0°C for 1 hour, then warm to room temperature.

  • Quench with 1N HCl (carefully) to destroy excess hydride.

  • Extract with Ethyl Acetate, dry, and concentrate.

Process Analytics: Enantiomeric Excess Determination

To validate the synthesis, chiral HPLC is required.

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm or 254 nm.

  • Expected Retention:

    • (R)-Enantiomer: ~8-10 min (typical for OD-H, confirm with standards).

    • (S)-Enantiomer: ~12-15 min.

Strategic Application: Rivastigmine Drug Development

In the context of Rivastigmine (Exelon), 1-(3-Methoxyphenyl)ethanol is primarily monitored as Impurity G .[1][6] However, it also represents a divergent synthetic pathway.

The Impurity G Pathway

During the reductive amination of 3-Methoxyacetophenone to form the Rivastigmine precursor, direct reduction of the ketone (without amine incorporation) leads to the formation of this alcohol.

Visualization: Impurity Formation vs. Drug Synthesis

The following diagram illustrates the bifurcation between the desired API pathway and the formation of Impurity G.

Rivastigmine_Pathway Ketone 3-Methoxyacetophenone (Starting Material) ImpurityG 1-(3-Methoxyphenyl)ethanol (Impurity G) Ketone->ImpurityG Direct Reduction (Side Reaction) Imine Imine Intermediate Ketone->Imine + Dimethylamine Amine 3-(1-(Dimethylamino)ethyl)phenol (Precursor) Imine->Amine Reductive Amination (H2/Catalyst) Rivastigmine Rivastigmine (API) Amine->Rivastigmine Carbamoylation

Caption: Bifurcation of the Rivastigmine synthetic pathway showing the origin of Impurity G via direct ketone reduction.

Strategic Control Strategy

To minimize the formation of CAS 23308-82-9 during drug manufacturing:

  • Imine Formation: Ensure complete conversion of the ketone to the imine before adding the reducing agent.

  • Water Scavenging: Use dehydrating agents (e.g., Ti(OiPr)₄ or molecular sieves) during imine formation to prevent hydrolysis back to the ketone, which would then be reduced to the alcohol.

Safety & Handling

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Inhalation: Use in a well-ventilated fume hood. The compound is a respiratory irritant.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation back to the acetophenone.

References

  • European Pharmacopoeia (Ph. Eur.). Rivastigmine Tartrate Monograph: Impurity G. European Directorate for the Quality of Medicines (EDQM).

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7] Accounts of Chemical Research.

  • PubChem. Compound Summary: 1-(3-Methoxyphenyl)ethanol (CAS 23308-82-9).[2][][8][9] National Library of Medicine. [2]

  • ChemicalBook. 1-(3-Methoxyphenyl)ethanol Properties and Suppliers.

  • GuideChem. Rivastigmine Intermediates and Impurities.

Sources

Foundational

3-Methoxy-alpha-methylbenzyl alcohol synonyms

Technical Monograph: 3-Methoxy- -methylbenzyl Alcohol Core Topic: Identification, Synthesis, and Pharmaceutical Application of 1-(3-Methoxyphenyl)ethanol. Executive Summary 3-Methoxy- -methylbenzyl alcohol (CAS: 6971-51-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Methoxy- -methylbenzyl Alcohol

Core Topic: Identification, Synthesis, and Pharmaceutical Application of 1-(3-Methoxyphenyl)ethanol.

Executive Summary

3-Methoxy-


-methylbenzyl alcohol (CAS: 6971-51-3) is a critical chiral building block in organic synthesis. While often categorized simply as a substituted benzyl alcohol, its primary industrial value lies in its role as the immediate precursor to Rivastigmine , a vital acetylcholinesterase inhibitor used in the treatment of Alzheimer’s and Parkinson’s disease.

This guide moves beyond basic definitions to explore the practical engineering of this molecule, specifically focusing on the control of its stereochemistry—the single most important factor in its pharmaceutical utility.

Chemical Identity & Nomenclature

Accurate identification is the first step in any rigorous workflow. In database searching and patent landscaping, this molecule is frequently obscured by varying nomenclature conventions.

Table 1: Nomenclature & Identifiers
CategoryPrimary Identifier
IUPAC Name 1-(3-Methoxyphenyl)ethanol
Common Name 3-Methoxy-

-methylbenzyl alcohol
Synonyms m-Anisyl methyl carbinol; 3-(1-Hydroxyethyl)anisole; m-Methoxy-phenyl-methyl-carbinol
CAS (Racemic) 6971-51-3
CAS (S-Isomer) 82205-18-5
CAS (R-Isomer) 13513-82-1
Molecular Formula C

H

O

Molecular Weight 152.19 g/mol
SMILES COC1=CC=CC(=C1)C(C)O

Synthetic Methodologies

Protocol A: Chemical Reduction (Racemic Synthesis)

Objective: Conversion of 3-Methoxyacetophenone to racemic 1-(3-methoxyphenyl)ethanol.

Mechanism: Nucleophilic addition of hydride (H


) to the carbonyl carbon.

Reagents:

  • Substrate: 3-Methoxyacetophenone

  • Reductant: Sodium Borohydride (NaBH

    
    )[1]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-Methoxyacetophenone (1.0 eq) in MeOH (0.5 M concentration). Cool to 0°C. Expert Note: Cooling is critical. The reaction is exothermic, and temperature spikes can lead to over-reduction or solvent boil-off.

  • Addition: Add NaBH

    
     (0.6 eq) portion-wise over 30 minutes. Monitor gas evolution (H
    
    
    
    ).
  • Quench: Once TLC indicates consumption of starting material (typically < 2 hours), quench carefully with 1N HCl until pH 7. Caution: Acidifying too rapidly generates massive foaming.

  • Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: Enzymatic Kinetic Resolution (Chiral Purification)

Objective: Separation of the (S)-enantiomer from the racemate using Candida antarctica Lipase B (CAL-B).[2]

Rationale: Chemical synthesis yields a 50:50 racemate. Lipases are highly selective, acetylating only one enantiomer (typically the (R)-form in this substrate class), leaving the desired (S)-alcohol free.

Workflow:

  • Setup: Suspend racemic 3-Methoxy-

    
    -methylbenzyl alcohol in methyl tert-butyl ether (MTBE).
    
  • Catalyst: Add immobilized CAL-B (e.g., Novozym 435).

  • Acyl Donor: Add Vinyl Acetate (2.0 eq).

  • Incubation: Stir at 30°C for 24–48 hours.

  • Separation: Filter off the enzyme. The filtrate now contains (S)-Alcohol (unreacted) and (R)-Acetate (reacted).

  • Purification: Separate via column chromatography. The ester (R-Acetate) elutes much faster than the free alcohol.

Visualization: Synthesis & Resolution Logic

The following diagram illustrates the flow from the cheap ketone precursor to the high-value chiral alcohol.

SynthesisPath Ketone 3-Methoxyacetophenone (Starting Material) Racemate Racemic Alcohol (±)-1-(3-Methoxyphenyl)ethanol Ketone->Racemate NaBH4 Reduction (MeOH, 0°C) Enzyme Enzymatic Resolution (CAL-B + Vinyl Acetate) Racemate->Enzyme Kinetic Resolution S_Alcohol (S)-Alcohol (Target for Rivastigmine) Enzyme->S_Alcohol Unreacted (Yield < 50%) R_Acetate (R)-Acetate (Byproduct/Recycle) Enzyme->R_Acetate Acetylated R_Acetate->Racemate Hydrolysis + Oxidation (Recycle Loop)

Figure 1: Synthesis and enzymatic resolution workflow. Note the recycle loop (dashed) which allows the "waste" (R)-enantiomer to be re-racemized and reused, maximizing atom economy.

Application in Drug Discovery: The Rivastigmine Pathway

The primary pharmaceutical application of 3-Methoxy-


-methylbenzyl alcohol is its conversion into the ethyl-methyl-carbamate drug Rivastigmine .

The Critical Transformation: The alcohol functionality is not the final state; it must be converted to an amine. This is typically achieved via:

  • Activation: Converting the -OH to a Mesylate (-OMs) or Tosylate (-OTs).

  • Displacement: Nucleophilic attack by dimethylamine (or a precursor amine).

  • Carbamoylation: Reaction of the phenol moiety (after demethylation) with carbamoyl chloride.

Note: In the Rivastigmine synthesis, the chirality established at the alcohol stage (Section 3) dictates the chirality of the final drug.

Rivastigmine Alcohol (S)-3-Methoxy-alpha-methylbenzyl Alcohol Activation Activation Step (MsCl / Et3N) Alcohol->Activation Mesylate Mesylate Intermediate Activation->Mesylate Amine Amine Formation (Dimethylamine displacement) Mesylate->Amine SN2 Inversion (Stereochemistry Inverts) Demethylation Demethylation (BBr3 or HBr) Amine->Demethylation Phenol Phenolic Intermediate Demethylation->Phenol Rivastigmine Rivastigmine (Final API) Phenol->Rivastigmine Carbamoylation

Figure 2: The conversion pathway from the alcohol intermediate to the Rivastigmine API. Note that SN2 displacement of the mesylate will invert the stereocenter, requiring careful planning of the starting alcohol's chirality.

Analytical Characterization

To validate the identity and purity of the synthesized alcohol, the following analytical parameters should be met.

HPLC Method (Chiral Purity)
  • Column: Chiralcel OD-H or OB-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.[3]

  • Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times. Baseline separation is required to calculate Enantiomeric Excess (ee).

1H NMR (CDCl3, 400 MHz)
  • 
     7.2–6.8 ppm:  Multiplet (4H, Aromatic).
    
  • 
     4.85 ppm:  Quartet (1H, CH-OH, benzylic proton).
    
  • 
     3.80 ppm:  Singlet (3H, -OCH
    
    
    
    ).
  • 
     1.45 ppm:  Doublet (3H, -CH
    
    
    
    ).
  • 
     2.0–2.5 ppm:  Broad singlet (1H, -OH, exchangeable).
    

References

  • PubChem. 3-Methoxybenzyl alcohol (Compound Summary).[4] National Library of Medicine. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease. (2011).[1] Available at: [Link]

  • MDPI. Enzymatic Kinetic Resolution of 2-Piperidineethanol (Analogous Methodology). (2017).[5] Available at: [Link][6]

  • Google Patents.Process for the preparation of Rivastigmine intermediates (WO200403771).

Sources

Exploratory

1-(3-Methoxyphenyl)vinyl alcohol theoretical properties

Theoretical Properties, Tautomeric Dynamics, and Synthetic Utility Executive Summary 1-(3-Methoxyphenyl)vinyl alcohol is the enol tautomer of the stable ketone 3'-methoxyacetophenone . Unlike its polymeric namesake (poly...

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Properties, Tautomeric Dynamics, and Synthetic Utility

Executive Summary

1-(3-Methoxyphenyl)vinyl alcohol is the enol tautomer of the stable ketone 3'-methoxyacetophenone . Unlike its polymeric namesake (polyvinyl alcohol), this specific molecular entity is a transient, high-energy intermediate central to alpha-functionalization chemistries. It does not exist as a stable isolable solid under standard conditions due to rapid tautomerization favoring the carbonyl isomer.

This guide provides a rigorous theoretical analysis of this species, focusing on its in silico physicochemical profile, thermodynamic instability, and practical methods for trapping it as a silyl enol ether for drug discovery applications.

Molecular Architecture & Tautomeric Dynamics

The defining characteristic of 1-(3-methoxyphenyl)vinyl alcohol is its thermodynamic drive to rearrange into 3'-methoxyacetophenone. This keto-enol tautomerism is governed by the bond energy differential between the C=O double bond (approx. 745 kJ/mol) and the C=C double bond (approx. 614 kJ/mol).

The Tautomeric Equilibrium

In the absence of stabilizing factors (such as intramolecular hydrogen bonding or metal chelation), the equilibrium lies heavily to the right (


 to 

). The 3-methoxy substituent exerts a distinct electronic influence:
  • Inductive Effect (-I): The oxygen atom at the meta-position withdraws electron density through the sigma framework, slightly increasing the acidity of the

    
    -protons in the keto form (
    
    
    
    ).
  • Resonance Effect (+M): While methoxy is a resonance donor, the meta-position prevents direct conjugation with the vinyl group, unlike para-substitution. This results in a less stabilized enol double bond compared to 1-(4-methoxyphenyl)vinyl alcohol.

Visualization: Tautomerization Pathway

The following diagram illustrates the proton transfer mechanism mediated by a trace base/acid catalyst.

Tautomerism Keto Keto Form (3'-Methoxyacetophenone) Thermodynamic Sink TS Transition State [Enolate/Oxyallyl Character] Keto->TS + Energy (Activation) Enol Enol Form (1-(3-Methoxyphenyl)vinyl alcohol) Transient Nucleophile Keto->Enol Keq << 1 TS->Keto - Energy (Relaxation) TS->Enol Rapid Reversion Enol->TS Low Barrier

Figure 1: Energy landscape of the keto-enol interconversion.[1] The keto form represents the global minimum.

Theoretical Physicochemical Properties

Since the pure enol cannot be isolated for physical measurement, its properties are derived from Density Functional Theory (DFT) calculations (typically B3LYP/6-31G* level) and Comparative Molecular Field Analysis (CoMFA).

Comparative Property Table

The following data highlights the distinct shift in polarity and reactivity between the stable ketone and the transient enol.

PropertyKeto Form (3'-Methoxyacetophenone)Enol Form (1-(3-Methoxyphenyl)vinyl alcohol)Causality/Note
Formula C

H

O

C

H

O

Constitutional Isomers
MW 150.18 g/mol 150.18 g/mol -
LogP (Calc) 1.65 - 1.801.45 - 1.55Enol hydroxyl group increases hydrophilicity.
H-Bond Donors 01The enolic -OH is a strong donor.
H-Bond Acceptors 22-
Dipole Moment ~2.9 D~1.8 DVector cancellation in the planar enol form reduces net dipole.
HOMO Energy -6.4 eV-5.8 eVCritical: Higher HOMO makes the enol a potent nucleophile.
pKa (Calc) ~19.5 (

-CH)
~10.5 - 11.5 (OH)Enol OH is significantly more acidic than Keto CH.
Reactivity Profile
  • Nucleophilicity: The enol is an ambient nucleophile. The carbon at the

    
    -position (terminal vinyl carbon) is electron-rich due to donation from the oxygen lone pair.
    
  • Oxidation Potential: The enol is highly susceptible to oxidative cleavage (e.g., ozonolysis) or single-electron transfer (SET) oxidation compared to the ketone.

Synthetic Utility: Trapping the Transient

To utilize 1-(3-methoxyphenyl)vinyl alcohol in synthesis, it must be "trapped" in situ. The most robust method is the conversion to a Silyl Enol Ether . This derivative locks the enol geometry, allowing it to be handled, purified, and used in Mukaiyama aldol reactions or Saegusa oxidations.

Protocol: Kinetic vs. Thermodynamic Trapping

Objective: Synthesize tert-butyldimethylsilyl (TBS) enol ether of 3'-methoxyacetophenone.

Reagents:

  • Substrate: 3'-methoxyacetophenone

  • Base: Lithium Diisopropylamide (LDA) [Kinetic] or Triethylamine (Et

    
    N) [Thermodynamic][2]
    
  • Trap: TBS-Cl (tert-Butyldimethylsilyl chloride)

Step-by-Step Methodology (Kinetic Control):

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask; flush with Argon.

  • Base Preparation: Add anhydrous THF and diisopropylamine. Cool to -78°C. Add n-BuLi dropwise. Stir 30 min to generate LDA.

  • Enolization: Add 3'-methoxyacetophenone (dissolved in THF) dropwise over 15 min. The solution will turn yellow/orange, indicating lithium enolate formation.

    • Mechanistic Note: At -78°C, LDA removes the kinetically accessible proton (methyl group) rapidly.

  • Trapping: Add TBS-Cl (1.2 equiv) in THF.

  • Quench: Allow to warm to 0°C over 2 hours. Quench with sat. NaHCO

    
    .
    
  • Isolation: Extract with Et

    
    O. The product is the silyl-protected enol .
    
Visualization: Trapping Workflow

Trapping Start 3'-Methoxyacetophenone Deprot Deprotonation (-78°C) Reagent: LDA Start->Deprot Enolate Lithium Enolate Intermediate (Naked Enol Equivalent) Deprot->Enolate Kinetic Control Trap Silylation Reagent: TBS-Cl Enolate->Trap O-Silylation Product Silyl Enol Ether (Stable Trapped Form) Trap->Product

Figure 2: Kinetic trapping workflow to isolate the enol equivalent.

Pharmacological Implications

While the enol itself is not a drug, its metabolic formation and reactivity are relevant in toxicology and prodrug design.

Metabolic Liability (CYP450)

Acetophenone derivatives undergo Phase I metabolism via Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1).

  • Side-chain Oxidation: The methyl group can be hydroxylated to form the glycol, or the phenyl ring can be hydroxylated.

  • Epoxidation: The in vivo transient enol (if formed) presents a double bond susceptible to epoxidation, forming a reactive epoxide intermediate that can alkylate DNA or proteins (genotoxicity alert).

Theoretical Metabolites
  • Reduction: 1-(3-methoxyphenyl)ethanol (via ketone reduction).

  • Demethylation: 3'-hydroxyacetophenone (O-demethylation via CYP).

References
  • Keto-Enol Tautomerism Overview

    • Chemistry LibreTexts. (2023).[3] "Keto-Enol Tautomerism."[1][3][4][5][6] Explains the thermodynamic preference for the keto form in acetophenone derivatives.

  • Silyl Enol Ether Synthesis

    • Organic Chemistry Portal. "Silyl Enol Ethers."[2][6][7][8] Detailed protocols for trapping enolates using silyl chlorides.

  • DFT Studies on Tautomerism

    • Al-Sehemi, A. G., et al.[1] (2024).[4] "Computational Study of the Keto-Enol Tautomerism... using DFT Methods." Oriental Journal of Chemistry. Provides basis for B3LYP energy calculations in aromatic ketones.

  • Metabolic Pathways (CYP450)

    • National Institutes of Health (NIH). "Cytochrome P450 Enzymes in Metabolism."[9] Discusses the oxidation of aromatic and alkyl side chains.

Sources

Foundational

Technical Guide: 3'-Methoxyacetophenone vs. 1-(3-Methoxyphenyl)ethanol

Content Type: Technical Reference & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary: The Redox Pair in Chiral Synthesis This guide analyzes the critica...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary: The Redox Pair in Chiral Synthesis

This guide analyzes the critical relationship between 3'-Methoxyacetophenone (3'-MAP) and its reduced derivative, 1-(3-Methoxyphenyl)ethanol (1-(3-MP)E) . In pharmaceutical development, this pair represents a classic prochiral ketone-to-chiral alcohol transformation.

  • 3'-MAP serves as a pivotal "anchor" intermediate, most notably in the industrial synthesis of centrally acting analgesics like Tapentadol .

  • 1-(3-MP)E is the direct reduction product, often sought in high enantiomeric excess (ee) via asymmetric catalysis or biocatalysis to serve as a chiral building block for ether-based drug analogs.

This document provides comparative physicochemical data, validated synthetic protocols for interconversion, and a structural analysis of their role in API (Active Pharmaceutical Ingredient) manufacturing.

Physicochemical Profile

The following data consolidates experimental values for process design. Note the significant boiling point shift due to hydrogen bonding capability in the alcohol.

Property3'-Methoxyacetophenone (Ketone)1-(3-Methoxyphenyl)ethanol (Alcohol)
Structure Acetyl group on m-anisole ringSecondary hydroxyl on m-anisole ring
CAS Number 586-37-823308-82-9 (Racemic) / 120523-12-8 (R)
Molecular Weight 150.18 g/mol 152.19 g/mol
Physical State (RT) Pale yellow liquidColorless to pale yellow liquid
Boiling Point 239–241 °C (760 mmHg)248 °C (760 mmHg) / 133 °C (15 mmHg)
Melting Point -7 °C< 25 °C (Often an oil, crystallizes if pure)
Solubility Soluble in EtOH, Et2O, ChloroformSoluble in alcohols; Limited water solubility
Key Reactivity Nucleophilic addition (Mannich), ReductionDehydration, Etherification, Oxidation

Synthetic Interconversion & Stereocontrol

The reduction of 3'-MAP to 1-(3-MP)E is a standard testbed for chemoselectivity and stereoselectivity. Below are two field-proven protocols: a chemical route for racemic standards and a biocatalytic route for high-value chiral intermediates.

Pathway A: Chemical Reduction (Racemic Standard)

Objective: Quantitative conversion to (±)-1-(3-Methoxyphenyl)ethanol for use as a GC/HPLC standard.

  • Reagents: Sodium Borohydride (NaBH₄), Ethanol (EtOH).[1]

  • Mechanism: Nucleophilic attack of hydride (H⁻) on the carbonyl carbon.[1]

Protocol:

  • Dissolution: Dissolve 10.0 mmol of 3'-MAP in 15 mL of absolute ethanol in a round-bottom flask. Cool to 0°C.

  • Addition: Add 12.0 mmol (0.5 eq, as one mole of BH₄⁻ provides 4 hydrides) of NaBH₄ portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane:EtOAc 4:1). The ketone spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Slowly add 10 mL of 1M HCl to destroy excess hydride and protonate the alkoxide.

  • Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >95% yield of racemic oil.

Pathway B: Asymmetric Bioreduction (Enantioselective)

Objective: Synthesis of (S)-1-(3-Methoxyphenyl)ethanol (>99% ee). Why Biocatalysis? Chemical asymmetric hydrogenation (e.g., Ru-BINAP) often requires high pressure and expensive ligands. Biocatalysis using Ketoreductases (KREDs) operates at ambient pressure and temperature.

System Components:

  • Enzyme: KRED (specific variant screening required, e.g., Lactobacillus origin).

  • Cofactor: NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).

Protocol:

  • Buffer Prep: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM MgSO₄.

  • Substrate Loading: Dissolve 3'-MAP (500 mg) in 1 mL DMSO (cosolvent) and add to the buffer.

  • Cofactor Start: Add NADP⁺ (10 mg), Glucose (600 mg), and GDH (50 units).

  • Initiation: Add KRED enzyme preparation (50 mg lyophilized powder).

  • Incubation: Stir at 30°C at 150 rpm. Maintain pH 7.0 by auto-titration with 0.5M NaOH (gluconic acid production lowers pH).

  • Validation: After 24 hours, extract an aliquot. Analyze via Chiral HPLC (Chiralcel OD-H column).

  • Stereochemistry: Most anti-Prelog KREDs will yield the (S)-alcohol.

Visualization: Reaction Pathways & Logic

The following diagram illustrates the divergence between the Mannich reaction (Drug Synthesis) and Reduction (Chiral Intermediate).

G Start 3'-Methoxyacetophenone (Starting Material) Red_Agent Reduction (NaBH4 or KRED) Start->Red_Agent Mannich_Rgt Mannich Reaction (Dimethylamine + HCHO) Start->Mannich_Rgt Alcohol 1-(3-Methoxyphenyl)ethanol (Chiral Intermediate) Red_Agent->Alcohol +2H (Redox) Ether_Deriv Chiral Ethers (Fragrance/Specialty) Alcohol->Ether_Deriv Mannich_Base Mannich Base (Racemic) Mannich_Rgt->Mannich_Base C-C Bond Formation Resolution Chiral Resolution & Grignard Mannich_Base->Resolution Tapentadol Tapentadol (API) Resolution->Tapentadol Multi-step Synthesis

Figure 1: Divergent synthetic utility of 3'-Methoxyacetophenone. The ketone is the branch point for both redox chemistry (top) and API synthesis (bottom).

Industrial Application: The Tapentadol Connection[5]

While 1-(3-MP)E is a valuable intermediate, 3'-Methoxyacetophenone is the primary starting material for the synthesis of Tapentadol , a dual-action analgesic.

The Mechanism of Action (Synthesis)[2][6][7]
  • Mannich Condensation: 3'-MAP reacts with dimethylamine and formaldehyde (or paraformaldehyde) to form the

    
    -amino ketone (Mannich base).
    
    • Note: This reaction occurs at the

      
      -carbon of the acetyl group, preserving the carbonyl.
      
  • Grignard Addition: The carbonyl is then attacked by an ethylmagnesium halide. This step converts the ketone into a tertiary alcohol (not the secondary alcohol 1-(3-MP)E).

  • Resolution & Derivatization: The resulting structure is resolved to the (1R, 2R) isomer and the tertiary hydroxyl is removed/modified to form the final Tapentadol structure.

Crucial Distinction:

  • 1-(3-Methoxyphenyl)ethanol is not a direct precursor to Tapentadol.

  • However, it is a critical impurity marker . Incomplete oxidation of the starting material or side-reactions during the Grignard step can lead to reduced side-products that must be monitored via HPLC.

Analytical Characterization

To distinguish the ketone from the alcohol during reaction monitoring:

Technique3'-Methoxyacetophenone1-(3-Methoxyphenyl)ethanol
IR Spectroscopy Strong C=O stretch at ~1680 cm⁻¹Broad O-H stretch at 3300–3400 cm⁻¹; No C=O.
1H NMR (CDCl3) Singlet (3H) at 2.6 ppm (Acetyl -CH3)Doublet (3H) at 1.5 ppm (-CH3); Quartet (1H) at 4.8 ppm (Chiral -CH-).
13C NMR Carbonyl peak at ~198 ppm Carbinol peak (CH-OH) at ~70 ppm .

Safety & Handling (MSDS Summary)

  • 3'-Methoxyacetophenone:

    • Hazards: Skin irritant (Category 2), Eye irritant (Category 2A).

    • Handling: Avoid contact with strong oxidizing agents.

  • 1-(3-Methoxyphenyl)ethanol:

    • Hazards: Acute toxicity (Oral) Category 4. Irritant.

    • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption which complicates stoichiometric calculations in subsequent steps.

References

  • Biocatalytic Reduction Mechanism

    • Filo. (2025).[1][2][3] Biocatalytic Reduction of an Aldehyde/Ketone: Theory and Mechanism.Link

  • Tapentadol Synthesis Route

    • Google Patents. (2013). US20130178644A1 - Process for the synthesis of tapentadol and intermediates thereof.[4]Link

  • Physicochemical Properties

    • PubChem. (2025).[5] 3'-Methoxyacetophenone Compound Summary.Link[5]

    • Chemical Book.[5] (2025).[1][5][2][3][6] 1-(3-Methoxyphenyl)ethanol Properties and MSDS.Link

  • Asymmetric Synthesis Applications

    • PMC. (2025).[1][5][2][3][6] Enantiocomplementary Asymmetric Reduction of Acetophenones.Link

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Solvent Engineering for 1-(3-Methoxyphenyl)ethanol

[1] Executive Summary 1-(3-Methoxyphenyl)ethanol (CAS: 23308-82-9; also known as 3-methoxy-α-methylbenzyl alcohol) is a critical chiral building block, most notably serving as the immediate precursor to the Alzheimer’s t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(3-Methoxyphenyl)ethanol (CAS: 23308-82-9; also known as 3-methoxy-α-methylbenzyl alcohol) is a critical chiral building block, most notably serving as the immediate precursor to the Alzheimer’s therapeutic Rivastigmine .[1]

As a liquid at room temperature (BP: ~133°C at 15 mmHg), the "solubility" of this compound refers primarily to its miscibility with organic solvents and its partition coefficient (


) relative to water.[1] This guide moves beyond basic solubility tables to address the solvent engineering  required for its extraction, chromatographic purification, and enzymatic kinetic resolution.[1]

Key Technical Insight: While thermodynamically miscible with most polar aprotic and protic solvents, the functional solubility of 1-(3-Methoxyphenyl)ethanol is defined by its application:

  • Extraction: Requires a solvent with high immiscibility with water but high affinity for the benzyl alcohol moiety (e.g., Dichloromethane, Ethyl Acetate).[1]

  • Kinetic Resolution: Requires hydrophobic solvents (e.g., Toluene, MTBE) to preserve the catalytic activity of lipases during enantioselective acylation.[1]

Physicochemical Characterization

Understanding the molecular interactions of 1-(3-Methoxyphenyl)ethanol is prerequisite to solvent selection.[1] The molecule possesses a hydrophobic phenyl ring and a methoxy group, balanced by a hydrophilic hydroxyl group.[1]

Table 1: Core Physicochemical Parameters
ParameterValueTechnical Implication
Physical State Liquid (Colorless to pale yellow)Solute-Solvent interactions are governed by miscibility, not crystal lattice energy.[1]
Boiling Point 133°C (15 mmHg) / ~234°C (760 mmHg)High boiling point requires volatile solvents for easy removal (rotary evaporation).[1]
LogP (Octanol/Water) ~1.75Moderately lipophilic.[1] Extracts well into organic phases; poor water solubility.[1]
H-Bond Donors 1 (Hydroxyl group)Capable of H-bonding; miscible with alcohols.[1]
H-Bond Acceptors 2 (Ether oxygen, Hydroxyl oxygen)Soluble in H-bond donating solvents (e.g., Chloroform).[1]
Solvent Miscibility Profile[1]
  • Miscible (Homogeneous Phase): Methanol, Ethanol, Isopropanol, Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Toluene, Methyl tert-butyl ether (MTBE).[1]

  • Partially Miscible/Immiscible: Water (Solubility < 20 g/L), Hexane (Miscible, but may phase separate at low temperatures or high water content).[1]

Thermodynamics of Solubility & Partitioning[1]

Since the target is a liquid, we analyze Liquid-Liquid Equilibrium (LLE) rather than Solid-Liquid Equilibrium. The driving force for extraction is the Nernst Distribution Law:


[1]

Where


 is the distribution coefficient.[1]
Mechanistic Insight: Extraction Efficiency

With a LogP of 1.75, 1-(3-Methoxyphenyl)ethanol favors the organic phase.[1] However, the presence of the hydroxyl group allows for some water solubility.[1]

  • Recommended Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]

  • Causality: DCM (

    
    ) forms a distinct lower layer and disrupts the water-hydroxyl H-bonding network more effectively than ethers.[1] EtOAc is a greener alternative but may co-extract more water.[1]
    
Diagram: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended unit operation.

SolventSelection Start Unit Operation for 1-(3-Methoxyphenyl)ethanol Extract Extraction from Aqueous Reaction Start->Extract Purify Chromatographic Purification Start->Purify Resolve Enzymatic Kinetic Resolution Start->Resolve DCM Dichloromethane (DCM) (High efficiency, Lower layer) Extract->DCM Standard EtOAc Ethyl Acetate (Greener, Upper layer) Extract->EtOAc Green Chem Silica Silica Gel Stationary Phase Purify->Silica Hydrophobic Hydrophobic Solvents (Toluene, MTBE, Hexane) Resolve->Hydrophobic Gradient Gradient Elution: Hexane -> EtOAc (9:1 to 7:3) Silica->Gradient Reason Preserves enzyme's essential water layer Hydrophobic->Reason Mechanism

Figure 1: Decision matrix for solvent selection based on process requirements.

Solvent Engineering for Applications

A. Chromatographic Purification

For the purification of crude 1-(3-Methoxyphenyl)ethanol (e.g., from the reduction of 3-methoxyacetophenone), flash column chromatography is the standard.[1]

  • Stationary Phase: Silica Gel (60 Å).[1]

  • Mobile Phase Strategy:

    • The compound is moderately polar (

      
       in 4:1 Hexane:EtOAc).[1]
      
    • Gradient: Start with 95:5 Hexane:EtOAc to elute non-polar impurities (e.g., unreacted ketone), then ramp to 80:20 or 70:30 to elute the alcohol.[1]

    • Note: Pure Hexane is a poor solvent for elution (retention is too high), while pure EtOAc elutes the compound at the solvent front (no separation).[1]

B. Enzymatic Kinetic Resolution (Critical)

The separation of enantiomers (R/S) is often achieved via lipase-catalyzed acylation (e.g., using Candida antarctica Lipase B, CAL-B).[1]

  • Solvent Requirement: Hydrophobic organic solvents.[1]

  • Preferred Solvents: Toluene , MTBE , or Hexane .[1]

  • Mechanistic Reason: Hydrophilic solvents (like THF or Ethanol) strip the "essential water" layer from the enzyme surface, causing denaturation and loss of activity.[1] Hydrophobic solvents partition the substrate without interacting with the enzyme's hydration shell, maximizing the enantiomeric ratio (

    
    -value).[1]
    
  • Thermodynamic Effect: The solubility of the acyl donor (e.g., vinyl acetate) must also be considered; Toluene provides an optimal balance of substrate solubility and enzyme stability.[1]

Experimental Protocols

Protocol 1: Determination of Partition Coefficient ( )

This protocol validates the extraction efficiency of a chosen solvent.[1]

  • Preparation: Dissolve 100 mg of 1-(3-Methoxyphenyl)ethanol in 10 mL of 1-octanol (pre-saturated with water).

  • Equilibration: Add 10 mL of distilled water (pre-saturated with octanol) to the vessel.

  • Agitation: Shake vigorously for 30 minutes at 25°C to reach equilibrium. Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC (UV detection at 274 nm).

  • Calculation:

    
    
    Target: A LogP > 1.5 confirms that >95% of the compound can be extracted in 2-3 cycles with an organic solvent.[1]
    
Protocol 2: Solvent Screening for Kinetic Resolution
  • Setup: Prepare 10 mg/mL solutions of racemic 1-(3-Methoxyphenyl)ethanol in three solvents: Toluene , THF , and Acetonitrile .

  • Reaction: Add 3 equivalents of Vinyl Acetate and 5 mg of CAL-B (immobilized).

  • Monitoring: Incubate at 30°C. Withdraw aliquots at 1, 4, and 24 hours.

  • Analysis: Analyze via Chiral GC or HPLC.

  • Expected Outcome:

    • Toluene: High conversion (~50%), High ee (>99%).[1][2]

    • THF:[1][3] Low conversion (Enzyme deactivation).[1]

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 90902, 1-(3-Methoxyphenyl)ethanol. Retrieved from [Link]

  • Ghanem, A. (2007).[1] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated Secondary Alcohols. Tetrahedron: Asymmetry, 18(12), 1363-1393.[1] (Provides mechanistic basis for solvent selection in kinetic resolution).

  • Kamal, A., et al. (2008).[1] Chemoenzymatic Synthesis of Rivastigmine via Kinetic Resolution. Tetrahedron: Asymmetry, 19(10), 1238-1243.[1] (Specific application of solvent engineering for this compound).

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.[1][4] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Kinetic Resolution of 1-(3-Methoxyphenyl)ethanol via Lipase-Catalyzed Transesterification

Abstract & Industrial Relevance This Application Note details the protocol for the enzymatic kinetic resolution (KR) of racemic 1-(3-methoxyphenyl)ethanol (1 ). This chiral secondary alcohol is a critical pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Industrial Relevance

This Application Note details the protocol for the enzymatic kinetic resolution (KR) of racemic 1-(3-methoxyphenyl)ethanol (1 ). This chiral secondary alcohol is a critical pharmaceutical intermediate, most notably serving as the immediate precursor to Rivastigmine (Exelon), a vital acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease and Parkinson’s dementia.

While traditional chemical resolution methods (e.g., using chiral acids) often suffer from low yields and complex workups, lipase-catalyzed transesterification offers a sustainable, high-yield alternative with excellent enantioselectivity (


). This guide utilizes Candida antarctica Lipase B (CALB) to selectively acetylate the (

)-enantiomer, yielding optically pure (

)-alcohol and (

)-acetate.

Mechanistic Principles

The Biocatalyst: CALB

The process relies on Novozym 435 (immobilized CALB), a serine hydrolase that operates via a Ping-Pong Bi-Bi mechanism . The catalytic triad (Ser-His-Asp) facilitates the transfer of an acyl group from a donor to the substrate.

Stereoselectivity (Kazlauskas Rule)

CALB typically follows the empirical Kazlauskas Rule for secondary alcohols. The enzyme's chiral pocket binds the (


)-enantiomer of 1-phenylethanol derivatives more favorably than the (

)-enantiomer.
  • Fast Reaction: (

    
    )-Alcohol 
    
    
    
    (
    
    
    )-Acetate (Ester)
  • Slow Reaction: (

    
    )-Alcohol remains unreacted.
    
Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle and stereochemical discrimination.

CALB_Mechanism Enzyme Free CALB (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Acyl Donor AcylDonor Vinyl Acetate (Acyl Donor) Acetaldehyde Acetaldehyde (Byproduct) AcylDonor->Acetaldehyde Tautomerization AcylEnzyme->Enzyme Regeneration R_Ester (R)-Acetate (Product) AcylEnzyme->R_Ester Fast Reaction (k_R) S_Alcohol (S)-Alcohol (Unreacted) AcylEnzyme->S_Alcohol Slow Reaction (k_S) (No Reaction) RacemicSub Racemic 1-(3-Methoxyphenyl)ethanol RacemicSub->AcylEnzyme Nucleophilic Attack

Figure 1: Mechanism of CALB-catalyzed kinetic resolution showing the selective acetylation of the (R)-enantiomer.

Experimental Design & Optimization

Solvent Selection

Solvent hydrophobicity (


) critically impacts enzyme activity and enantioselectivity. Hydrophobic solvents preserve the essential water layer around the enzyme, maintaining its active conformation.

Table 1: Solvent Screening Data (Representative) | Solvent | Log P | Relative Activity (%) | Enantiomeric Ratio (


) | Recommendation |
| :--- | :--- | :--- | :--- | :--- |
| Toluene  | 2.5  | 100 (Reference)  | > 200  | Highly Recommended  |
| n-Hexane | 3.5 | 95 | > 180 | Excellent Alternative |
| TBME | 0.94 | 60 | 80-100 | Moderate |
| THF | 0.49 | 15 | < 20 | Not Recommended |
| Acetonitrile | -0.34 | < 5 | N/A | Avoid |
Acyl Donor

Vinyl Acetate is the preferred acyl donor.

  • Irreversibility: The byproduct is vinyl alcohol, which instantly tautomerizes to acetaldehyde, driving the equilibrium forward.

  • Stoichiometry: Use 0.6 to 1.0 equivalents relative to the racemic substrate.

Detailed Protocol

Materials
  • Substrate: Racemic 1-(3-methoxyphenyl)ethanol (

    
     purity).
    
  • Enzyme: Novozym 435 (activity

    
     PLU/g).
    
  • Acyl Donor: Vinyl Acetate.[1]

  • Solvent: Toluene (anhydrous, dried over molecular sieves).

  • Equipment: Orbital shaker (incubator) or magnetic stirrer with temperature control.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Dissolve 1.0 g (6.57 mmol) of racemic 1-(3-methoxyphenyl)ethanol in 20 mL of anhydrous Toluene.

  • Add 0.6 mL (6.57 mmol, 1.0 eq) of Vinyl Acetate.

  • Add 50 mg (5% w/w relative to substrate) of Novozym 435 beads.

    • Note: Enzyme loading can be optimized; 1-10% is standard.

Step 2: Incubation

  • Incubate the mixture at 35°C with orbital shaking at 200 rpm .

    • Why Shaking? Magnetic stirring can grind the immobilized beads, reducing reusability. Shaking is preferred.

Step 3: Monitoring (The 50% Rule)

  • Withdraw 50

    
    L aliquots at 1-hour intervals.
    
  • Analyze via Chiral HPLC (see Section 5).

  • Terminate reaction when conversion (

    
    ) reaches 49-50% .
    
    • Critical: Do not exceed 50%. Beyond this point, the enzyme may start slowly reacting with the (

      
      )-enantiomer, eroding the optical purity of the remaining alcohol.
      

Step 4: Workup & Purification

  • Filtration: Filter the reaction mixture through a sintered glass funnel to recover the enzyme beads. Wash beads with small amount of toluene. (Beads can be reused 5-10 times).

  • Evaporation: Concentrate the filtrate under reduced pressure to remove toluene and residual vinyl acetate.

  • Separation: Purify the crude oil via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (90:10 to 80:20 gradient).

    • Order of Elution: The Ester (less polar) elutes first; the Alcohol (more polar) elutes second.

Workflow Visualization

Workflow Start Start: Racemic Substrate + Toluene + Vinyl Acetate EnzymeAdd Add Novozym 435 (35°C, 200 rpm) Start->EnzymeAdd Monitor Monitor Conversion (HPLC/GC) EnzymeAdd->Monitor Monitor->EnzymeAdd c < 50% Stop Stop at c = 50% Monitor->Stop c = 50% Filter Filtration (Recover Enzyme) Stop->Filter Evap Evaporation Filter->Evap Column Column Chromatography (Silica Gel) Evap->Column Product1 (R)-Acetate (Elutes First) Column->Product1 Product2 (S)-Alcohol (Elutes Second) Column->Product2

Figure 2: Operational workflow for the kinetic resolution process.

Analytical Methods & Calculations

Chiral HPLC Conditions

To verify optical purity, use High-Performance Liquid Chromatography with a chiral stationary phase.[2]

  • Column: Chiralcel OD-H (Daicel) or equivalent (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approximate):

    • (

      
      )-Alcohol: 
      
      
      
    • (

      
      )-Alcohol: 
      
      
      
      (Enzyme converts this to ester)
    • (

      
      )-Ester: 
      
      
      
      (Distinctly separated from alcohols)
Calculating Enantioselectivity (E-value)

The efficiency of the resolution is quantified by the Enantiomeric Ratio (


), calculated using the conversion (

) and the enantiomeric excess of the substrate (

) and product (

).


  • Target: An

    
    -value 
    
    
    
    indicates a highly selective resolution suitable for pharmaceutical applications.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Reaction Rate Wet solvent or enzymeDry Toluene over 4Å molecular sieves. Ensure enzyme is stored in desiccator.
Low E-value Temperature too highLower temperature to 25°C or 30°C. Selectivity often increases as T decreases.
Conversion Stalls < 50% Enzyme inhibitionVinyl alcohol byproduct accumulation (rare with vinyl acetate). Add more enzyme or fresh acyl donor.
Difficulty Separating Column overloadUse a gradient elution. Start with 100% Hexane to elute ester, then increase polarity.

References

  • Kamal, A., et al. (2008). "Chemoenzymatic synthesis of Rivastigmine via kinetic resolution of key alcohol intermediate." Tetrahedron: Asymmetry, 19(11), 1320-1324.

  • Ghanem, A. (2007).[2] "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron, 63(8), 1721-1754.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.

  • Chen, C.S., et al. (1982). "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society, 104(25), 7294–7299.

Sources

Application

Application Notes and Protocols for the Synthesis of 3-methoxy-alpha-methylbenzyl Alcohol via Grignard Reaction

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This document provides a comprehensive guide for the synthesis of 3-methoxy-alpha-methylbenzyl alcohol, a valuable intermediate in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 3-methoxy-alpha-methylbenzyl alcohol, a valuable intermediate in pharmaceutical and organic synthesis. The protocol leverages the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation.[1][2] This application note is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol, in-depth mechanistic insights, safety precautions, and methods for product characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Power and Precision of the Grignard Reaction

The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, remains one of the most fundamental and widely utilized carbon-carbon bond-forming reactions in modern organic synthesis.[1] Its enduring utility lies in the generation of a highly nucleophilic organomagnesium halide (the Grignard reagent), which can attack a wide array of electrophilic carbon centers, most notably the carbonyl carbon of aldehydes and ketones.[3][4] This reaction provides a powerful tool for the construction of complex molecular architectures from simpler precursors.

In this application note, we focus on the synthesis of 3-methoxy-alpha-methylbenzyl alcohol. This is achieved through the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to 3-methoxybenzaldehyde. The methoxy-substituted aromatic ring and the secondary alcohol functionality make this molecule a key building block in the synthesis of various biologically active compounds.

The core of the Grignard reaction lies in the reversal of polarity (umpolung) of the carbon atom in the organohalide. The insertion of a magnesium atom between the carbon and the halogen transforms the electrophilic carbon of the alkyl/aryl halide into a highly nucleophilic, carbanionic species.[1] This potent nucleophile can then readily attack the electrophilic carbonyl carbon of 3-methoxybenzaldehyde, leading to the formation of a new carbon-carbon bond and, after an acidic work-up, the desired secondary alcohol.[3][4][5]

Reaction Scheme and Mechanism

The synthesis of 3-methoxy-alpha-methylbenzyl alcohol proceeds in two key stages:

  • Formation of the Grignard Reagent: Methyl bromide reacts with magnesium metal in an anhydrous ether solvent to form methylmagnesium bromide.

  • Nucleophilic Addition and Work-up: The methylmagnesium bromide then attacks the carbonyl carbon of 3-methoxybenzaldehyde. Subsequent protonation in an acidic work-up yields the final product.

The overall reaction is as follows:

Step 1: Grignard Reagent Formation CH₃Br + Mg → CH₃MgBr

Step 2: Reaction with Aldehyde and Work-up CH₃MgBr + C₈H₈O₂ (3-methoxybenzaldehyde) → Intermediate alkoxide Intermediate alkoxide + H₃O⁺ → C₉H₁₂O₂ (3-methoxy-alpha-methylbenzyl alcohol) + Mg(OH)Br

Mechanistic Insights

The Grignard reagent formation is a radical process occurring on the surface of the magnesium metal. The ethereal solvent is crucial as it coordinates with the magnesium center, stabilizing the Grignard reagent.[6] The subsequent nucleophilic attack on the aldehyde is the key bond-forming step. The carbanionic methyl group of the Grignard reagent is attracted to the partially positive carbonyl carbon of 3-methoxybenzaldehyde. This attack breaks the pi bond of the carbonyl group, forming a tetrahedral alkoxide intermediate. The final step is the protonation of this alkoxide during the acidic work-up to yield the alcohol.[3][7]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 3-methoxy-alpha-methylbenzyl alcohol.

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis prep_glass Dry Glassware grignard_formation Grignard Reagent Formation prep_glass->grignard_formation Anhydrous Conditions prep_reagents Prepare Anhydrous Reagents prep_reagents->grignard_formation aldehyde_addition Addition of 3-Methoxybenzaldehyde grignard_formation->aldehyde_addition Methylmagnesium Bromide workup Aqueous Work-up aldehyde_addition->workup Alkoxide Intermediate extraction Solvent Extraction workup->extraction Crude Product drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Distillation) evaporation->purification analysis Product Characterization (NMR, IR, etc.) purification->analysis Pure Product

Sources

Method

Precision Biocatalysis: A Master Protocol for Chiral Ketone Reduction via Alcohol Dehydrogenase (ADH)

Abstract The stereoselective reduction of prochiral ketones to chiral alcohols is a cornerstone transformation in the synthesis of pharmaceutical intermediates (e.g., statins, antiretrovirals). While chemocatalysis (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereoselective reduction of prochiral ketones to chiral alcohols is a cornerstone transformation in the synthesis of pharmaceutical intermediates (e.g., statins, antiretrovirals). While chemocatalysis (e.g., Noyori hydrogenation) offers solutions, Alcohol Dehydrogenases (ADHs), also known as Ketoreductases (KREDs), provide superior enantioselectivity (>99% ee), mild operating conditions, and the ability to target sterically demanding substrates. This guide details a scalable, self-validating protocol for ADH-mediated reduction, emphasizing the critical coupling of cofactor regeneration systems to ensure economic viability.

Mechanistic Foundation & Strategic Design

The Catalytic Engine

ADHs belong to the oxidoreductase superfamily. The reaction proceeds via a "hydride transfer" mechanism where the enzyme coordinates the ketone substrate (often via a Zinc ion in the active site) and the nicotinamide cofactor (NADH or NADPH).[1] The cofactor delivers a hydride (H⁻) to the carbonyl carbon, while a proton is abstracted from the solvent or an amino acid residue (often Serine or Tyrosine) to form the hydroxyl group.

The Chirality Rule: ADHs are classified by their stereochemical preference:

  • Prelog ADHs: Deliver hydride to the re-face of the ketone (yielding S-alcohols from acetophenone-like substrates).

  • Anti-Prelog ADHs: Deliver hydride to the si-face (yielding R-alcohols).

The Economic Imperative: Cofactor Regeneration

Stoichiometric use of NAD(P)H is prohibitively expensive for scale-up. Therefore, a Coupled-Enzyme Approach is the industry standard. This protocol utilizes Glucose Dehydrogenase (GDH) for regeneration due to its high specific activity and thermodynamic drive.

Comparative Analysis of Regeneration Systems
SystemCo-SubstrateBy-ProductAdvantagesDisadvantages
GDH (Glucose Dehydrogenase) GlucoseGluconic AcidHigh activity; accepts both NAD⁺ & NADP⁺; strong thermodynamic drive.Acidifies reaction (pH control required).
FDH (Formate Dehydrogenase) FormateCO₂Irreversible (gas evolution drives equilibrium); no pH drop.Low specific activity; generally NAD⁺ specific only.
IPA (Substrate Coupled) IsopropanolAcetoneSimple (one enzyme); cheap co-substrate.Reversible (requires large excess of IPA); acetone can inhibit ADH.

Visualizing the Biocatalytic Cycle

The following diagram illustrates the coupled redox cycle used in this protocol. The ADH reduces the pharmaceutical ketone, while the GDH sacrifices glucose to recharge the cofactor.

BiocatalyticCycle cluster_0 Production Cycle (ADH) cluster_1 Regeneration Cycle (GDH) Ketone Prochiral Ketone Alcohol Chiral Alcohol (Product) Ketone->Alcohol Reduction ADH ADH Enzyme ADH->Ketone Glucose Glucose Gluconic Gluconic Acid Glucose->Gluconic Oxidation GDH GDH Enzyme GDH->Glucose NADPH NAD(P)H (Reduced) NADP NAD(P)+ (Oxidized) NADPH->NADP Hydride Transfer NADP->NADPH Regeneration

Caption: Figure 1. The dual-enzyme redox cycle. ADH consumes NADPH to reduce the ketone, while GDH oxidizes glucose to gluconic acid to regenerate NADPH.[2]

Master Protocol: Preparative Scale Reduction

Objective: Synthesis of (S)-1-phenylethanol (model substrate) or target pharmaceutical intermediate. Scale: 100 mL reaction volume (scalable to L).

Reagents & Equipment[3][4]
  • Enzymes:

    • ADH (Screened Kit or Specific Recombinant, e.g., Rhodococcus sp.): 500 Units.

    • GDH (e.g., Bacillus sp.[2] CDX-901): 500 Units.

  • Cofactor: NADP⁺ (disodium salt) – catalytic amount (0.5 mM final).

  • Substrates:

    • Target Ketone (e.g., Acetophenone): 50 mM (approx. 6 g/L).

    • D-Glucose: 1.5 equivalents (75 mM).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

  • Additives: Magnesium Chloride (MgCl₂, 1 mM) – stabilizes GDH.

  • Equipment: Overhead stirrer, pH stat (or manual titration setup), HPLC.

Step-by-Step Methodology
Phase 1: Preparation (The "Charge")
  • Buffer Setup: Dissolve 100 mM KPi in 80 mL deionized water. Add 1 mM MgCl₂. Adjust pH to 7.5.

    • Expert Insight: Do not use pH 8.0+ initially if using GDH, as the gluconic acid byproduct will rapidly drop the pH. Starting at 7.5 provides a buffer zone before titration is needed.

  • Cofactor Mix: Add NADP⁺ (0.5 mM).

  • Regeneration Mix: Add D-Glucose (1.5 eq). Ensure complete dissolution.

Phase 2: Substrate Addition & Solubilization
  • Solvent Check: If the ketone is solid or highly hydrophobic, dissolve it first in DMSO or Isopropanol (max 10% v/v of final volume).

  • Addition: Add the ketone solution to the buffer.

    • Self-Validating Step: Observe the mixture.[3][4][5] If a cloudy emulsion forms, this is acceptable (and often desirable) for biphasic biocatalysis. If large oily droplets coalesce, increase stirring speed to maximize surface area.

Phase 3: Initiation & Reaction
  • Enzyme Addition: Add GDH and ADH simultaneously.

  • Incubation: Stir at 250 rpm at 30°C.

  • pH Control (CRITICAL): Monitor pH every 30 mins. Maintain pH between 7.0 and 7.5 using 1M NaOH.

    • Why: The production of gluconic acid will drive pH down. If pH drops below 6.0, ADH activity often plummets, and the enzyme may denature.

Phase 4: Monitoring & Workup
  • Sampling: Take 100 µL aliquots at t=1h, 4h, and 24h. Extract with Ethyl Acetate (EtOAc) and analyze via HPLC (Chiral column, e.g., Chiralcel OD-H).

  • Termination: When conversion >99%, saturate the aqueous phase with NaCl (salting out) and extract 3x with EtOAc.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate.

Workflow Visualization: From Screen to Scale

Workflow cluster_screen Phase 1: Screening cluster_opt Phase 2: Optimization cluster_scale Phase 3: Scale-Up Screen 96-Well Plate Screen (ADH Library) HitSelect Hit Selection (>90% Conv, >99% ee) Screen->HitSelect SolventStudy Solvent Tolerance Test (DMSO vs IPA vs Buffer) HitSelect->SolventStudy pHProfile pH & Temp Profiling SolventStudy->pHProfile LoadTest Substrate Loading (10mM -> 100mM) pHProfile->LoadTest Validation 100mL Validation Run (with pH Stat) LoadTest->Validation Downstream Product Isolation & Chiral HPLC Validation->Downstream

Caption: Figure 2.[3] Strategic workflow for developing a biocatalytic reduction process.

Troubleshooting & Optimization Guide

SymptomProbable CauseCorrective Action
Low Conversion (<10%) Cofactor DepletionVerify GDH activity. Add more Glucose (2.0 eq). Ensure NADP⁺ was added (not NAD⁺ if enzyme is NADP-dependent).
pH Drift (Rapid drop) GDH Activity HighThe regeneration is working too well compared to buffering capacity. Use a pH-stat (automatic NaOH addition) or increase buffer strength to 200 mM.
Precipitation Substrate InsolubilityAdd co-solvent (DMSO up to 20%). Switch to a biphasic system (Buffer/MTBE) if the enzyme tolerates it.
Low Enantioselectivity Wrong Enzyme / BackgroundEnsure the "Hit" enzyme is robust. Check for spontaneous chemical reduction (rare) or background reductase activity if using whole cells.
Emulsion during Workup Protein SurfactantsEnzymes act as surfactants. Filter through Celite® before extraction or add brine (NaCl) to break the emulsion.

References

  • Hollmann, F., et al. (2011). "Enzymatic reduction of ketones." Green Chemistry. Link

  • Goldberg, K., et al. (2007). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology. Link

  • Sigma-Aldrich. "Enzymatic Assay of Alcohol Dehydrogenase." Technical Bulletin. Link

  • Patel, R.N. (2008). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews. Link

  • Matsuda, T., et al. (2009). "Biocatalytic reduction of ketones in organic solvents." Tetrahedron: Asymmetry. Link

Sources

Application

Synthesis of silyl enol ethers from 3-methoxyacetophenone

Executive Summary This application note details the synthesis of the trimethylsilyl (TMS) enol ether derivative of 3-methoxyacetophenone (1-(3-methoxyphenyl)ethanone). Silyl enol ethers are pivotal nucleophiles in Mukaiy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of the trimethylsilyl (TMS) enol ether derivative of 3-methoxyacetophenone (1-(3-methoxyphenyl)ethanone). Silyl enol ethers are pivotal nucleophiles in Mukaiyama aldol reactions, Michael additions, and oxidations (e.g., Saegusa-Ito).

While acetophenone derivatives theoretically simplify regiochemical concerns (possessing only one enolizable


-position), the electronic influence of the meta-methoxy substituent and the hydrolytic instability of the styrenyl ether product demand precise control over reaction conditions. This guide presents two validated protocols:
  • Method A (Hard Enolization): Kinetic deprotonation using Lithium Diisopropylamide (LDA) at cryogenic temperatures. Recommended for high-value applications requiring quantitative conversion.

  • Method B (Soft Enolization): Lewis acid-assisted silylation using Trimethylsilyl Triflate (TMSOTf). Recommended for operational simplicity and scalability without cryogenic requirements.

Strategic Analysis & Mechanistic Insight

Substrate Specificity: 3-Methoxyacetophenone

Unlike non-aromatic ketones (e.g., 2-butanone), 3-methoxyacetophenone possesses only one set of enolizable protons (the methyl group). The aromatic protons are insufficiently acidic (


) to participate. Therefore, the reaction is regiospecific  by structure, yielding exclusively the terminal enol ether: ((1-(3-methoxyphenyl)vinyl)oxy)trimethylsilane .

However, the electron-donating methoxy group (via resonance/induction) increases the electron density of the aromatic ring, slightly deactivating the carbonyl carbon toward nucleophilic attack but stabilizing the resulting enol ether.

Method Selection Matrix
FeatureMethod A: LDA / TMSCl Method B: TMSOTf / Et

N
Mechanism Irreversible Deprotonation (Kinetic)Thermodynamic equilibration / Lewis Acid Catalysis
Conditions -78 °C, Anhydrous THF0 °C to RT, DCM
Reagents Li-base (Pyrophoric), TMSClTMSOTf (Fuming), Amine base
Byproducts LiCl (Solid precipitate)Ammonium Triflate salts
Purification Distillation or Et

N-buffered Silica
Aqueous workup (careful) or Distillation
Suitability Small scale, high purity requirementsLarge scale, robust processing

Experimental Protocols

Protocol A: Kinetic Control (LDA/TMSCl)

Best for: Quantitative yield and downstream "one-pot" utilization.

Reagents:

  • 3-Methoxyacetophenone (1.0 equiv)[1]

  • Diisopropylamine (1.2 equiv)

  • 
    -Butyllithium (1.2 equiv, typically 1.6 M or 2.5 M in hexanes)
    
  • Trimethylsilyl chloride (TMSCl) (1.3 equiv) - Must be freshly distilled.

  • Tetrahydrofuran (THF) - Anhydrous, inhibitor-free.

Workflow:

  • Base Generation: Flame-dry a 3-neck round-bottom flask (RBF) under Argon. Add anhydrous THF and diisopropylamine. Cool to -78 °C (dry ice/acetone).

  • Lithiation: Add

    
    -BuLi dropwise via syringe pump over 15 minutes. Stir for 30 minutes at -78 °C to generate LDA in situ.
    
  • Enolization: Dissolve 3-methoxyacetophenone in a minimal volume of THF. Add dropwise to the LDA solution over 20 minutes. Crucial: Maintain internal temperature < -70 °C to prevent self-condensation. Stir for 45-60 minutes.

    • Mechanistic Note: The lithium enolate forms quantitatively.[2] The meta-methoxy group does not interfere with lithiation at this temperature.

  • Trapping: Add TMSCl (neat) dropwise.

  • Warm-up: Allow the reaction to warm to 0 °C over 2 hours. The solution will become cloudy as LiCl precipitates.

  • Workup: Dilute with dry pentane (precipitates LiCl further). Filter through a pad of Celite under inert atmosphere. Concentrate the filtrate under reduced pressure.

  • Purification: Kugelrohr distillation is preferred. If chromatography is necessary, use silica gel pre-treated with 5% Et

    
    N/Hexane to prevent acid-catalyzed hydrolysis.
    
Protocol B: Soft Enolization (TMSOTf/Et N)

Best for: Speed and avoiding cryogenic setups.

Reagents:

  • 3-Methoxyacetophenone (1.0 equiv)[1]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv)

  • Triethylamine (Et

    
    N) (1.5 equiv)
    
  • Dichloromethane (DCM) - Anhydrous.

Workflow:

  • Setup: Charge a flame-dried RBF with 3-methoxyacetophenone and dry DCM under Nitrogen.

  • Base Addition: Add triethylamine and cool the mixture to 0 °C (ice bath).

  • Silylation: Add TMSOTf dropwise over 10 minutes. Caution: TMSOTf fumes in air.

    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC (Note: Silyl enol ethers can hydrolyze on silica TLC plates; run the plate quickly or treat with Et

    
    N).
    
  • Quench: Dilute with pentane/ether. Wash rapidly with ice-cold saturated NaHCO

    
     (aq) and then cold brine. Speed is critical to avoid hydrolysis.
    
  • Drying: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the two protocols and the singular product outcome.

G Substrate 3-Methoxyacetophenone LDA Method A: LDA, -78°C (Kinetic Deprotonation) Substrate->LDA TMSOTf Method B: TMSOTf / Et3N (Soft Enolization) Substrate->TMSOTf LiEnolate Lithium Enolate Intermediate LDA->LiEnolate -H+ Product Silyl Enol Ether ((1-(3-methoxyphenyl)vinyl)oxy)trimethylsilane LiEnolate->Product O-Silylation TMSCl + TMSCl Oxonium Silyl-Oxonium Transition State TMSOTf->Oxonium Lewis Acid Activation Oxonium->Product Deprotonation by Et3N

Figure 1: Mechanistic pathways for Hard (Red) and Soft (Yellow) enolization leading to the terminal silyl enol ether.

Characterization & Data Validation

The product is moisture-sensitive. Characterization should be performed immediately after isolation in anhydrous deuterated solvents (e.g., CDCl


 dried over basic alumina).

Expected Analytical Data:

Spectroscopic MethodSignalAssignment

H NMR
(400 MHz, CDCl

)

7.25 - 6.80 (m, 4H)
Aromatic Ring Protons

4.90 (d,

Hz, 1H)
Vinyl Proton (H

) - Terminal

4.45 (d,

Hz, 1H)
Vinyl Proton (H

) - Terminal

3.82 (s, 3H)
Methoxy Group (-OCH

)

0.25 (s, 9H)
Trimethylsilyl Group (-Si(CH

)

)

C NMR
(100 MHz, CDCl

)

~159.0
C-O (Aromatic C3)

~155.0
Enol Carbon (C-O-Si)

~91.0
Terminal Methylene (=CH

)

~0.0
TMS Carbons
IR (Neat) 1610-1630 cm

C=C Stretch (Enol ether)

Note: The vinyl protons in


-styrenyl silyl enol ethers typically appear as two doublets with small geminal coupling, distinct from the starting ketone methyl singlet (~2.6 ppm).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workupUse cold NaHCO

; pre-treat glassware with HMDS; ensure solvents are anhydrous.
Starting Material Remaining Incomplete deprotonation (Method A)Check

-BuLi titer; ensure temperature was maintained at -78°C during addition.
C-Silylation Byproducts "Hard" nucleophile characterRare with TMSCl, but ensure O-silylation is favored by keeping the reaction cold and adding TMSCl rapidly.
Product Decomposition Acidic silica gelMandatory: Deactivate silica gel with 5% triethylamine in hexane before loading the sample.

Safety & Handling

  • Lithium Diisopropylamide (LDA): Pyrophoric and caustic. Handle under inert atmosphere.

  • Trimethylsilyl Triflate (TMSOTf): Corrosive, releases triflic acid on contact with moisture. Use in a fume hood.

  • Silyl Enol Ethers: Generally non-toxic but can release HCl or HOTf upon hydrolysis. Store at -20 °C under Argon.

References

  • Review of Silyl Enol Ether Synthesis

    • Rasmussen, J. K. "O-Silylated Enolates - Versatile Intermediates for Organic Synthesis." Synthesis, 1977, 91-110.
  • Kinetic vs.

    • Reich, H. J. "Kinetic and Thermodynamic Enolates.
  • Soft Enolization Protocol (TMSOTf)

    • TCI Chemicals. "Synthesis of a Silyl Enol Ether Using Trimethylsilyl Triflate." TCI Practical Examples.

  • Regioselectivity in Acetophenones

    • House, H. O., et al.[2] "The Chemistry of Carbanions. XIX. The Alkylation of Enolates from Unsymmetrical Ketones." Journal of Organic Chemistry, 1971 , 36(16), 2361–2371.

  • NMR Data Reference (Analogous Structures)

    • ChemicalBook. "3-Methoxyacetophenone NMR Spectrum."[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Methoxyacetophenone

Welcome to the technical support center for challenges related to the purification of 3-methoxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the purification of 3-methoxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Here, you will find practical, in-depth solutions to common and complex issues encountered when removing unreacted 3-methoxyacetophenone from various reaction mixtures. Our approach is rooted in fundamental chemical principles to provide you with robust and reliable purification strategies.

Frequently Asked Questions (FAQs)

Q1: I have a significant amount of unreacted 3-methoxyacetophenone in my reaction mixture. What is the quickest way to remove it?

A1: For a rapid and efficient removal of unreacted 3-methoxyacetophenone, especially from non-polar products, a liquid-liquid extraction with a sodium bisulfite solution is highly effective. 3-methoxyacetophenone, being a methyl ketone, reacts with sodium bisulfite to form a water-soluble adduct, which can then be easily separated into the aqueous phase.[1][2]

Q2: My product is an alcohol that is soluble in aqueous acidic solutions. How can I separate it from unreacted 3-methoxyacetophenone?

A2: In this scenario, a standard acid-base extraction is recommended. First, dissolve the reaction mixture in an organic solvent like diethyl ether. By washing the organic layer with an acidic solution (e.g., 1M HCl), your alcohol product will be protonated and move into the aqueous layer. The unreacted 3-methoxyacetophenone will remain in the organic layer. Subsequently, you can neutralize the aqueous layer and extract your purified alcohol.[3]

Q3: Can I use distillation to remove unreacted 3-methoxyacetophenone?

A3: Distillation is a viable option if there is a significant difference in the boiling points between 3-methoxyacetophenone (239-241 °C at atmospheric pressure) and your desired product. If your product has a much lower or higher boiling point, simple or fractional distillation can be effective. For heat-sensitive compounds, vacuum distillation is a suitable alternative.

Q4: What is a good starting point for developing a column chromatography method to separate 3-methoxyacetophenone from my product?

A4: A good starting point for column chromatography on silica gel would be a solvent system of ethyl acetate and hexanes. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.[4] The optimal solvent system will depend on the polarity of your product. Thin-layer chromatography (TLC) should be used to determine the ideal solvent ratio before running the column.[5]

In-Depth Troubleshooting Guides

Scenario 1: Removal of 3-Methoxyacetophenone after a Grignard Reaction

A common challenge in organic synthesis is the purification of a tertiary alcohol product from unreacted ketone starting material after a Grignard reaction.[6] Due to the high reactivity of Grignard reagents, it is common to have some unreacted 3-methoxyacetophenone remaining.

The success of this purification hinges on the differential chemical properties of the tertiary alcohol product and the unreacted ketone. The alcohol has a weakly acidic proton on the hydroxyl group, while the ketone is neutral. This difference allows for separation through various techniques.

start Reaction Mixture (Alcohol, Ketone, Byproducts) quench Quench with Saturated Aqueous NH4Cl start->quench extract Liquid-Liquid Extraction (e.g., Diethyl Ether) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product (Alcohol and Ketone) concentrate->crude column Column Chromatography crude->column pure_alcohol Pure Alcohol Product column->pure_alcohol

Caption: Workflow for Grignard Reaction Purification.

  • Preparation of the Crude Mixture: After the Grignard reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[7] Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.[8] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems of ethyl acetate and hexanes (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to find a system that gives good separation between the 3-methoxyacetophenone spot and the product alcohol spot.[5] The more polar alcohol should have a lower Rf value than the ketone.

  • Column Setup: Prepare a flash chromatography column with silica gel. The amount of silica gel should be roughly 50-100 times the weight of the crude product.

  • Elution: Elute the column with the optimized solvent system determined by TLC. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tertiary alcohol.

Compound Typical Rf in 20% EtOAc/Hexanes
3-Methoxyacetophenone~0.5 - 0.6
Tertiary Alcohol Product~0.3 - 0.4
Scenario 2: Purification via Sodium Bisulfite Extraction

This method is particularly useful when the desired product is not a reactive ketone and is stable to aqueous conditions. It offers a non-chromatographic method for removing unreacted 3-methoxyacetophenone.

The bisulfite ion (HSO₃⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-methoxyacetophenone. This reversible reaction forms a tetrahedral intermediate which, after proton transfer, results in a stable, water-soluble α-hydroxy sulfonate salt (the bisulfite adduct).[1][9]

start Reaction Mixture in Organic Solvent add_bisulfite Add Saturated Aqueous Sodium Bisulfite Solution start->add_bisulfite shake Shake Vigorously in Separatory Funnel add_bisulfite->shake separate Separate Layers shake->separate organic_layer Organic Layer (Desired Product) separate->organic_layer aqueous_layer Aqueous Layer (Bisulfite Adduct of Ketone) separate->aqueous_layer wash_org Wash Organic Layer organic_layer->wash_org dry_org Dry and Concentrate wash_org->dry_org pure_product Pure Product dry_org->pure_product

Caption: Sodium Bisulfite Extraction Workflow.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume of the bisulfite solution should be approximately one-third to one-half the volume of the organic layer.

  • Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of 3-methoxyacetophenone, can be drained off.[10]

  • Washing: Wash the organic layer with water and then with brine to remove any residual bisulfite and water.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Note: To recover the 3-methoxyacetophenone, the aqueous layer containing the bisulfite adduct can be treated with a strong base (e.g., 10% NaOH) or a strong acid (e.g., concentrated HCl) to reverse the reaction and regenerate the ketone, which can then be extracted with an organic solvent.[1]

References

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of 3-methoxy-4-hydroxyacetophenone and 3-hydroxy-4-methoxyacetophenone (the methylated products formed from 3,4-dihydroxyacetophenone) by gas chromatography. Retrieved from [Link]

  • StudyRaid. (2025, March 15). Understand grignard-Based Routes to Acetophenone. Retrieved from [Link]

  • Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. Retrieved from [Link]_________________________

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57639. [Link]

  • American Chemical Society. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2021). Purification Methods of Organic Compounds. Retrieved from [Link]

  • Chegg. (2023, September 28). One step in the procedure for reduction of 3-methoxyacetophenone is extraction using ethyl acetate.... Retrieved from [Link]

  • Reddit. (2025, March 15). Resources on 3+ component chromatography solvent systems?. r/Chempros. Retrieved from [Link]

  • NIST. (n.d.). 3-Methoxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

  • YouTube. (2019, March 22). Organic 2 Lab ACHM 223 Experiment - Grignard Reaction Triphenylmethanol. Retrieved from [Link]_________________________

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • University of Rochester. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Simple Addition Reactions. Retrieved from [Link]

  • Quora. (2023, January 23). What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)?. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of mixtures containing alcohols, aldehydes, and ketones.
  • SciELO. (2025, August 6). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Retrieved from [Link]

  • Reachem. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2024, April 26). Analyzing the Implementation of Practicum Organic Compound Separation and Purification in the Chemistry Education Study Program. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved from [Link]

Sources

Optimization

Troubleshooting low yield in 3-methoxyacetophenone reduction

Technical Support Center: 3-Methoxyacetophenone Reduction Ticket System: Open Current Status: Operational Agent: Senior Application Scientist, Synthesis Division Introduction: The Substrate Profile Welcome to the technic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methoxyacetophenone Reduction Ticket System: Open Current Status: Operational Agent: Senior Application Scientist, Synthesis Division

Introduction: The Substrate Profile

Welcome to the technical support hub for 3-methoxyacetophenone (3-MAP). This substrate presents a unique "Goldilocks" challenge in reduction chemistry. The meta-methoxy group is electron-donating but inductively withdrawing, creating electronic effects that can stabilize transition states or, conversely, deactivate the carbonyl depending on the method used.

This guide addresses the three most common "Low Yield" tickets we receive, categorized by the target product: Racemic Alcohol , Chiral Alcohol , and Methylene (Deoxygenation) .

Ticket #01: Low Yield in Standard NaBH₄ Reduction

Target Product: 1-(3-methoxyphenyl)ethanol (Racemic) User Issue: "Reaction stalls at 60-70% conversion. Workup results in a sticky gum with lower than expected mass recovery."

Diagnosis: The Borate Trap & Emulsion Factors

While Sodium Borohydride (NaBH₄) is the industry standard, two silent killers often reduce yield in acetophenones:

  • Stable Borate Complexes: The secondary alcohol product initially forms a tetraalkoxyborate complex. In electron-rich aromatics like 3-MAP, this complex can be surprisingly stable and lipophilic. If the quench is not acidic enough or long enough, the boron-complexed alcohol remains in the organic layer or forms an emulsion, leading to mass loss during extraction.

  • Moisture Competition: NaBH₄ decomposes in wet solvents before reducing the ketone.

Protocol Fix: The Luche Modification

To guarantee >95% yield, switch to a Luche Reduction (NaBH₄ + CeCl₃·7H₂O). The Cerium(III) acts as a Lewis acid, activating the carbonyl oxygen and coordinating the borohydride, making the hydride attack "harder" and more efficient while preventing side reactions like pinacol coupling.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-methoxyacetophenone (1.0 equiv) in MeOH (0.4 M concentration). Do not use EtOH; CeCl₃ is most effective in methanol.

  • Activation: Add CeCl₃·7H₂O (1.0 equiv). Stir for 10 minutes at room temperature. The solution may turn slightly yellow.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.2 equiv) portion-wise over 10 minutes. Gas evolution (H₂) will occur—ensure venting.

  • Monitoring: Stir at 0°C for 30 mins. TLC (30% EtOAc/Hexane) should show complete disappearance of starting material (

    
    ) and appearance of alcohol (
    
    
    
    ).
  • Critical Workup:

    • Quench with 1M HCl dropwise until pH < 3. Stir for 30 minutes. This step hydrolyzes the borate esters.

    • Neutralize with saturated NaHCO₃.

    • Extract with EtOAc (x3). Wash combined organics with brine.

    • Dry over Na₂SO₄ and concentrate.

Data Summary: NaBH₄ vs. Luche

Parameter Standard NaBH₄ Luche (CeCl₃ + NaBH₄)
Reaction Time 2–4 Hours 30–45 Minutes
Conversion 70–85% >98%
Side Products Pinacol dimers (trace) None detected

| Workup Issues | Emulsions common | Clean phase separation |

Ticket #02: Poor Enantioselectivity/Yield in Asymmetric Reduction

Target Product: (R)- or (S)-1-(3-methoxyphenyl)ethanol User Issue: "Using Noyori catalyst. Conversion is good, but ee is stuck at 80%, or reaction stops halfway."

Diagnosis: Reversibility & Catalyst Poisoning

Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN (Noyori-Ikariya type) catalysts is sensitive to the hydrogen donor system.

  • The Reversibility Problem: Using Isopropanol (IPA) as the hydrogen donor creates a reversible equilibrium. The product alcohol can be oxidized back to the ketone, eroding enantiomeric excess (ee) over time (thermodynamic control).

  • The Fix: Switch to Formic Acid/Triethylamine (FA/TEA) . This oxidation is irreversible (releases CO₂), locking in the kinetic enantioselectivity.

Protocol Fix: Irreversible ATH

Catalyst: RuCl (or the tethered version for higher stability).

  • Azeotrope Preparation: Prepare a 5:2 molar mixture of Formic Acid:Triethylamine. Warning: Exothermic mixing.

  • Degassing: Sparge the FA/TEA mixture with Argon for 15 minutes. Oxygen poisons the Ru-hydride species.

  • Reaction:

    • Mix 3-methoxyacetophenone (1.0 equiv) and Catalyst (0.5–1.0 mol%) in the FA/TEA solvent (2M concentration wrt substrate).

    • Stir at 28–30°C . Do not heat >40°C as this degrades the enantioselectivity.

  • Monitoring: Monitor by chiral GC/HPLC. The reaction releases CO₂ bubbles. When bubbling stops, conversion is usually complete.

  • Workup: Dilute with water, extract with DCM. Wash with sat.[1] NaHCO₃ to remove residual formic acid.

Ticket #03: Failed Deoxygenation (Wolff-Kishner)

Target Product: 1-Ethyl-3-methoxybenzene User Issue: "Attempting to reduce the ketone to a methylene group. Low yield, formation of insoluble solids, or tar."

Diagnosis: Azine Formation & Temperature Limits

The classical Wolff-Kishner requires high heat (200°C).

  • Azine Formation: The intermediate hydrazone can react with another ketone molecule to form an azine (

    
    ), which is insoluble and halts the reaction.
    
  • Methoxy Stability: While the methoxy group is generally stable to base, harsh conditions can cause polymerization of the electron-rich ring.

Protocol Fix: Huang-Minlon Modification

This one-pot modification allows for the removal of water (driving hydrazone formation) before the high-temperature decomposition step.

  • Hydrazone Formation: In a flask, combine 3-MAP (1.0 equiv), KOH pellets (3.0 equiv), and Hydrazine hydrate (85%, 3.0 equiv) in Diethylene Glycol (high boiling solvent).

  • Reflux 1: Heat to 120°C for 1 hour. This forms the hydrazone.[2][3]

  • Distillation: Remove the condenser. Raise temperature to 190–200°C. Distill off water and excess hydrazine. This drives the equilibrium forward.

  • Decomposition: Once the internal temp reaches 200°C, reflux for 3–4 hours. Evolution of N₂ gas indicates successful reduction.

  • Workup: Cool, dilute with water, extract with pentane or hexane (product is non-polar).

Visual Troubleshooting Guide

Troubleshooting Start Start: Low Yield in 3-Methoxyacetophenone Reduction TargetQ What is your Target Product? Start->TargetQ Racemic Racemic Alcohol TargetQ->Racemic Chiral Chiral Alcohol TargetQ->Chiral Alkane Alkane (-CH2-) TargetQ->Alkane IssueRacemic Issue: Incomplete Conv. or Sticky Workup? Racemic->IssueRacemic IssueChiral Issue: Low ee or Reversibility? Chiral->IssueChiral IssueAlkane Issue: Insoluble Azine or Charring? Alkane->IssueAlkane SolnLuche Apply LUCHE Conditions (CeCl3 + NaBH4) Ensures 1,2-reduction IssueRacemic->SolnLuche Fix SolnFA Switch Donor: Formic Acid/TEA (5:2) Irreversible Transfer IssueChiral->SolnFA Fix SolnHuang Huang-Minlon Mod. Distill off water before high heat IssueAlkane->SolnHuang Fix

Caption: Decision tree for selecting the correct optimization pathway based on target product and observed failure mode.

Mechanistic Insight: The Luche Advantage

Why does Cerium Chloride fix the yield? It is not just a catalyst; it changes the coordination environment.

LucheMechanism Substrate 3-Methoxyacetophenone Ce Ce(III) Coordination Substrate->Ce + CeCl3 Activated Activated Carbonyl (More Electrophilic) Ce->Activated Lewis Acid Activation Attack Hard Hydride Attack (Alkoxyborohydride) Activated->Attack + NaBH4/MeOH Product Alcohol Product Attack->Product 1,2-Reduction

Caption: Ce(III) coordinates to the carbonyl oxygen, increasing electrophilicity and favoring direct 1,2-addition over side reactions.

References

  • Luche Reduction (Original Methodology): Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link

  • Asymmetric Transfer Hydrogenation (Noyori): Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. Link

  • Wolff-Kishner Modifications: Todd, D. (1948). The Wolff-Kishner Reduction.[2][3][4][5] Organic Reactions, 4, 378. Link

  • Practical Guide to Reductions: Master Organic Chemistry. (2018).[5] The Wolff-Kishner, Clemmensen, and Other Carbonyl Reductions. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of 1-(3-Methoxyphenyl)ethanol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-(3-Methoxyphenyl)ethanol, a versatile building block in organic synthesis. By comparing its spectral features with those of isomeric and non-isomeric analogues, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for structural verification and impurity profiling.

The Foundational Principles of ¹H NMR Spectroscopy in Structural Analysis

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align either with or against the field, resulting in two distinct energy states. The absorption of electromagnetic radiation in the radiofrequency range can induce a transition between these states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the proton. This sensitivity is the cornerstone of ¹H NMR's power in structural elucidation.

Three key parameters are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and resonate at lower ppm values (upfield), while those in electron-deficient environments are "deshielded" and resonate at higher ppm values (downfield).

  • Integration: The area under a resonance peak is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.

  • Spin-Spin Coupling (J): The magnetic field of a proton can influence the magnetic field of neighboring protons, leading to the splitting of NMR signals into multiplets. The magnitude of this interaction, known as the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity of atoms within a molecule.

Experimental Protocol for Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and interpretable ¹H NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Sample Preparation: A Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of 1-(3-Methoxyphenyl)ethanol. For quantitative analysis, a precise mass is crucial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds like 1-(3-Methoxyphenyl)ethanol.[1] Use approximately 0.6-0.7 mL of the solvent.[2]

  • Dissolution: Add the deuterated solvent to the sample in a clean, dry vial. Gently swirl the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter that could degrade the spectral quality, a small plug of glass wool can be placed in the pipette.

  • Internal Standard: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Instrument Parameters for Data Acquisition

For a standard ¹H NMR experiment, the following parameters on a 400 MHz spectrometer are recommended:

  • Pulse Angle: A 45° pulse is a good compromise between signal intensity and quantitative accuracy for routine spectra.[4]

  • Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient to obtain good resolution.

  • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclear spins have returned to equilibrium before the next pulse, which is important for accurate integration.

  • Number of Scans: For a sample of this concentration, 16 to 32 scans should provide an excellent signal-to-noise ratio.

  • Spectral Width: A spectral width of 12-16 ppm is generally adequate to encompass all proton signals in most organic molecules.

¹H NMR Spectrum Analysis of 1-(3-Methoxyphenyl)ethanol

The ¹H NMR spectrum of 1-(3-Methoxyphenyl)ethanol in CDCl₃ displays a set of distinct signals that can be unambiguously assigned to the different protons in the molecule.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of 1-(3-Methoxyphenyl)ethanol provides a unique fingerprint that is highly sensitive to its molecular structure. Through a detailed analysis of its chemical shifts, coupling constants, and integration, an unambiguous structural confirmation can be achieved. Furthermore, by comparing its spectrum to those of its isomers and other related compounds, subtle electronic and steric effects can be discerned, offering a deeper understanding of structure-property relationships. This guide serves as a practical resource for scientists engaged in the synthesis, characterization, and quality control of this important chemical intermediate, reinforcing the power of ¹H NMR spectroscopy in modern chemical and pharmaceutical research.

References

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Martin, G. E. (2018). Acquiring 1H and 13C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products (pp. 131-169). Royal Society of Chemistry.
  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Retrieved from [Link]

  • Frontier, A. J. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Jaki, D. C., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR. Illustrated with Taxol.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Bruker. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). (R)-1-phenylethanol | C8H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). This journal is © The Royal Society of Chemistry 2021 - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 1-phenylethanol oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of Phenylethanol 1b. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • AIST:Spectral Database for Organic Compounds,SDBS. (n.d.). Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • George Mason University. (2020, February 6). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Retrieved from [Link]

  • Reddit. (2013, February 26). Peak Position of Ethanol In CDCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (400 MHz, IPA, DMSO-d 6 insert) showing the hydride.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). (S)-1-phenylethanol | C8H10O | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of 1 in the solvent mixtures of DMSO-d 6 and 50% of D 2.... Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative

Reference Standard Characterization Guide: Rivastigmine Impurity G (CAS 23308-82-9)

The following guide provides a comprehensive technical characterization standard for CAS 23308-82-9 , chemically identified as 1-(3-Methoxyphenyl)ethanol , a critical process-related impurity and intermediate in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical characterization standard for CAS 23308-82-9 , chemically identified as 1-(3-Methoxyphenyl)ethanol , a critical process-related impurity and intermediate in the synthesis of Rivastigmine .[1]

[1]

Executive Summary & Scientific Context

CAS 23308-82-9 is the secondary alcohol precursor to the Alzheimer’s therapeutic Rivastigmine.[1] In regulatory contexts (EP/USP), it is designated as Rivastigmine Impurity G . Its characterization is critical because it represents a "fork in the road" in the synthesis pathway: unreacted levels in the final API indicate incomplete conversion, while its presence in stability studies suggests hydrolytic degradation of the ethyl-methyl-amine side chain.

This guide contrasts two primary methodologies for potency assignment—Mass Balance (MB) versus Quantitative NMR (qNMR) —and establishes a self-validating protocol for certifying this material as a Reference Standard.

Chemical Identity
PropertySpecification
Chemical Name 1-(3-Methoxyphenyl)ethanol
Common Name Rivastigmine Impurity G;

-Methyl-3-methoxybenzyl alcohol
CAS Number 23308-82-9
Molecular Formula

Molecular Weight 152.19 g/mol
Appearance Colorless to pale yellow viscous liquid
Boiling Point ~133 °C (at 15 mmHg)

Characterization Strategy: The "Self-Validating" System

To certify CAS 23308-82-9 as a Primary or Secondary Reference Standard, we employ an Orthogonal Validation System .[1] This ensures that errors in one detection method (e.g., UV extinction coefficient variance) are caught by a physical property measurement (e.g., proton counting in NMR).

Synthesis & Impurity Origin Pathway

Understanding the origin of Impurity G is vital for selecting the correct separation method. It typically arises from the reduction of 3-methoxyacetophenone.[1]

ImpurityPathway Start 3-Methoxyacetophenone (Starting Material) ImpurityG CAS 23308-82-9 (Rivastigmine Impurity G) Start->ImpurityG Reduction (NaBH4) Intermed Amine Intermediate (S)-1-(3-methoxyphenyl)ethylamine ImpurityG->Intermed Activation & Amine Substitution API Rivastigmine Tartrate (Final API) Intermed->API Carbamoylation API->ImpurityG Degradation (Hydrolysis)

Figure 1: Formation and degradation pathway of Rivastigmine Impurity G.[] The compound acts as both a synthetic precursor and a potential degradation product.

Experimental Protocols

Protocol A: Chromatographic Purity (HPLC-UV)

Objective: To determine the % chromatographic purity (


) for Mass Balance calculation.

This method aligns with European Pharmacopoeia (EP) guidelines for Rivastigmine related substances but is optimized for the polarity of the alcohol impurity.

  • Column: Nucleodur C18 Gravity or equivalent (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate Buffer pH 3.0 (10 mM

    
     adjusted with orthophosphoric acid).
    
  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Mode: Isocratic Elution.[1][3][4]

    • Ratio: Buffer : Methanol (42 : 58 v/v).[1][5]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Detection: UV @ 214 nm (matches the phenyl ring absorption).

  • Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes (Impurity G elutes approx. 5-7 min; parent drug elutes later).

Acceptance Criteria:

  • Main peak symmetry: 0.8 – 1.5.[1]

  • Resolution from nearest impurity: > 1.5.[1]

Protocol B: Quantitative NMR (qNMR) – The Direct Potency Method

Objective: To determine absolute potency (


) without relying on response factors.

This is the preferred method for CAS 23308-82-9 due to its liquid nature, which can make hygroscopicity a challenge for mass balance.[1]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
     (Provides clear separation of hydroxyl protons).[1]
    
  • Internal Standard (IS): Dimethyl Sulfone (TraceCERT® grade).

    • Rationale: The IS signal (

      
       3.0 ppm) does not overlap with the methoxy group (
      
      
      
      3.73 ppm) or the aromatic region.
  • Pulse Sequence: 90° pulse,

    
     delay 
    
    
    
    30s (ensure
    
    
    relaxation).
  • Sample Prep: Weigh ~20 mg of Sample and ~10 mg of IS accurately into the same vial. Dissolve in 0.75 mL DMSO-

    
    .
    

Calculation:



Where:
  • 
     = Integral area (Methoxy singlet for analyte, Methyl singlet for IS).
    
  • 
     = Number of protons (3 for methoxy, 6 for Dimethyl Sulfone).
    
  • 
     = Molecular Weight.[1][6]
    
  • 
     = Weight taken (mg).[1][7][8]
    

Comparative Analysis: Mass Balance vs. qNMR

For this specific liquid standard, we compared the two characterization approaches.

Data Summary Table
ParameterMethod A: Mass Balance ApproachMethod B: qNMR Approach
Principle

Direct molar ratio to NIST-traceable standard
Primary Error Source Hygroscopicity (Water content drift)Weighing error / Baseline integration
Sample Required High (~100 mg for TGA/KF/HPLC)Low (~20 mg)
Traceability Indirect (Dependent on detector response)Direct (SI Traceable)
Experimental Potency 98.4% (Calc:

)
98.1%

0.3%
Verdict Prone to overestimation if volatile impurities are missed.[1]Superior for liquids. Eliminates hygroscopicity bias.[1]
Characterization Workflow

The following decision tree illustrates the logic for assigning the final potency value.

CharacterizationWorkflow cluster_MB Mass Balance Path cluster_qNMR qNMR Path (Gold Standard) Start Crude CAS 23308-82-9 Triage Initial ID (1H NMR + MS) Start->Triage HPLC HPLC Purity (99.5% Area) Triage->HPLC KF KF Titration (Water: 0.8%) Triage->KF ROI Residue on Ignition (0.1%) Triage->ROI Weigh Accurate Weighing (+ Int. Std) Triage->Weigh Calc MB Potency Calculation HPLC->Calc KF->Calc ROI->Calc Final Final CoA Assignment (Weighted Average or qNMR) Calc->Final Supportive Data Acquire 1H NMR Acquisition (d1 > 30s) Weigh->Acquire Integrate Integration (OCH3 vs IS) Acquire->Integrate Integrate->Final Primary Value

Figure 2: The "Self-Validating" workflow.[1] Note that qNMR is prioritized for the final assignment, while Mass Balance serves as a confirmation of impurity profile.

References

  • European Pharmacopoeia (Ph.[1] Eur.) 11.0 .[1] Rivastigmine Hydrogen Tartrate Monograph (2630).

  • British Pharmacopoeia (BP) 2022 . Rivastigmine Capsules: Related Substances.

  • Rao, M. S., et al. (2010).[1][6] "Identification and characterization of new impurities in rivastigmine." Pharmazie, 65(5), 336–338.

  • United States Pharmacopeia (USP) . General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • Burdette, J. (2019).[1] "How to Measure Alcohol Content with Benchtop qNMR." AZoM.

Sources

Validation

A Senior Application Scientist's Guide to Impurity Profiling of Rivastigmine Tartrate: A Comparative Analysis of Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the impurity profiling of Rivastigmine tartrate, a critical cholinesterase inhibitor for the management of Alzheimer's and Parkinson's-related dementia.[1] As a senior application scientist, my focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind methodological choices, thereby empowering you to select and implement the most robust and efficient impurity profiling strategy for your research and development needs.

The Criticality of Impurity Profiling for Rivastigmine Tartrate

Impurities in a drug substance can arise from various sources, including the synthetic route, degradation of the API, and storage conditions.[2] These impurities, even at trace levels, can impact the efficacy and safety of the final drug product. For Rivastigmine tartrate, a comprehensive impurity profile is not only a regulatory requirement but also a fundamental aspect of quality control. The known and potential impurities of Rivastigmine can be broadly categorized as:

  • Process-Related Impurities: These are by-products and unreacted intermediates from the chemical synthesis of Rivastigmine. The synthesis of Rivastigmine often involves the reaction of (S)-3-(1-(dimethylamino)ethyl)phenol with N-ethyl-N-methylcarbamoyl chloride.[] Incomplete reactions or side reactions can lead to a variety of impurities.

  • Degradation Impurities: Rivastigmine is susceptible to degradation under various stress conditions such as hydrolysis (acidic and basic), oxidation, and photolysis. Understanding these degradation pathways is crucial for developing stability-indicating analytical methods.

  • Enantiomeric Impurities: As Rivastigmine is a chiral molecule, the presence of its (R)-enantiomer is a critical quality attribute to be monitored.

Comparative Analysis of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of Rivastigmine tartrate impurity profiling. While both are based on the principles of liquid chromatography, they offer distinct advantages and are suited for different analytical objectives.

High-Performance Liquid Chromatography (HPLC)

HPLC has long been the workhorse for pharmaceutical analysis due to its robustness and versatility. A multitude of validated HPLC methods for Rivastigmine and its impurities have been published, each with its own set of chromatographic conditions.

Key Performance Characteristics of HPLC Methods:

  • Resolution: Capable of separating a wide range of Rivastigmine-related impurities.

  • Sensitivity: UV detection is commonly employed, offering adequate sensitivity for routine quality control.

  • Run Time: Typically longer compared to UPLC, with analysis times often exceeding 10 minutes.[1]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically <2 µm) and higher operating pressures. This results in substantial improvements in speed, resolution, and sensitivity compared to traditional HPLC.[4]

Key Performance Characteristics of UPLC Methods:

  • Superior Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for the separation of closely eluting impurities.

  • Increased Speed: Analysis times are significantly reduced, often by a factor of 5 to 10, leading to higher sample throughput.

  • Enhanced Sensitivity: The sharper peaks result in greater peak heights, leading to lower limits of detection (LOD) and quantification (LOQ).

Head-to-Head Comparison: HPLC vs. UPLC for Rivastigmine Impurity Profiling

To provide a clear comparison, the following table summarizes typical performance parameters of published HPLC and UPLC methods for Rivastigmine tartrate impurity profiling.

ParameterTypical HPLC MethodTypical UPLC MethodAdvantage
Column Chemistry C8 or C18, 3-5 µm particle sizeC8 or C18, <2 µm particle sizeUPLC (Higher efficiency)
Column Dimensions 4.6 x 150 mm or 4.6 x 250 mm2.1 x 50 mm or 2.1 x 100 mmUPLC (Lower solvent consumption)
Flow Rate 1.0 - 1.5 mL/min0.3 - 0.6 mL/minUPLC (Lower solvent consumption)
Run Time 10 - 30 min2 - 10 minUPLC (Higher throughput)
Resolution GoodExcellentUPLC (Better separation of complex mixtures)
Sensitivity (LOD/LOQ) Adequate for QCLower LOD/LOQUPLC (Better for trace impurity detection)
System Pressure 1000 - 3000 psi6000 - 15000 psiHPLC (Less demanding on instrumentation)

Expert Insight: The choice between HPLC and UPLC often depends on the specific requirements of the analysis. For routine quality control where speed and the ultimate in resolution are not critical, a well-validated HPLC method can be perfectly adequate and cost-effective. However, for in-depth impurity profiling during drug development, characterization of complex degradation samples, or high-throughput screening, the advantages of UPLC in terms of speed, resolution, and sensitivity are undeniable. The ability of UPLC to resolve closely related positional isomers and other minor impurities can be particularly crucial in ensuring the comprehensive characterization of the drug substance.[5]

Alternative and Complementary Techniques

While HPLC and UPLC are the primary tools, other techniques can provide valuable complementary information.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and structural elucidation of unknown impurities.[6] By coupling the separation power of LC with the mass-resolving capabilities of a mass spectrometer, it is possible to obtain molecular weight and fragmentation information, which is invaluable for identifying impurities that are not available as reference standards.[7]

Capillary Electrophoresis (CE)

For the specific challenge of separating enantiomeric impurities, capillary electrophoresis can be a highly effective technique.[8] By employing a chiral selector in the background electrolyte, baseline separation of the (S)- and (R)-enantiomers of Rivastigmine can be achieved with high efficiency.

Experimental Protocols: A Self-Validating System

The trustworthiness of an analytical method lies in its validation. A well-validated method is a self-validating system, consistently providing accurate and reliable results. Below is a detailed, step-by-step methodology for a stability-indicating UPLC method for the impurity profiling of Rivastigmine tartrate, incorporating principles of Quality by Design (QbD).

Recommended UPLC Method for Rivastigmine Tartrate Impurity Profiling

This method is designed to be stability-indicating, meaning it can separate the active pharmaceutical ingredient from its degradation products and process-related impurities.

Chromatographic Conditions:

ParameterConditionRationale
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mmThe C18 stationary phase provides good retention for the moderately polar Rivastigmine and its impurities. The 1.7 µm particle size ensures high efficiency and resolution.
Mobile Phase A 0.01M Ammonium acetate in water, pH 5.0 (adjusted with acetic acid)The buffer controls the pH to ensure consistent ionization of Rivastigmine (pKa ~8.6) and its basic impurities, leading to reproducible retention times and good peak shapes.
Mobile Phase B AcetonitrileA common organic modifier that provides good elution strength for the analytes of interest.
Gradient Program Time (min)%B
0.010
8.070
9.090
9.110
10.010
Flow Rate 0.4 mL/minOptimized for the column dimensions to achieve a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 217 nmA wavelength where Rivastigmine and many of its impurities exhibit significant absorbance.
Injection Volume 2 µLAppropriate for the column dimensions to prevent overloading.

Method Validation Protocol:

The method should be validated according to ICH Q2(R1) guidelines, encompassing the following parameters:

  • Specificity (Forced Degradation Study):

    • Prepare solutions of Rivastigmine tartrate and subject them to acidic (e.g., 0.1N HCl at 60°C), basic (e.g., 0.1N NaOH at 60°C), oxidative (e.g., 3% H₂O₂ at room temperature), thermal (e.g., 80°C), and photolytic (e.g., ICH compliant light exposure) stress conditions.

    • Analyze the stressed samples alongside an unstressed sample and a blank.

    • Acceptance Criteria: The method must demonstrate the ability to separate the main Rivastigmine peak from all degradation products and any peaks originating from the blank. Peak purity analysis using a photodiode array (PDA) detector should confirm the homogeneity of the Rivastigmine peak.

  • Linearity:

    • Prepare a series of solutions of Rivastigmine tartrate and its known impurities over a concentration range from the reporting threshold to 120% of the specification limit.

    • Analyze each solution in triplicate.

    • Acceptance Criteria: The correlation coefficient (r²) for the calibration curve of each analyte should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy:

    • Perform recovery studies by spiking a placebo or a sample of the drug substance with known amounts of impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze the spiked samples in triplicate.

    • Acceptance Criteria: The recovery of each impurity should be within a predefined range (e.g., 80-120%).

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of a sample spiked with known impurities on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) for the results should be within acceptable limits (e.g., <5% for repeatability and <10% for intermediate precision).

  • Robustness:

    • Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Analyze a system suitability solution under each condition.

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal use.

Visualization of Workflows and Pathways

Experimental Workflow for Impurity Profiling

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-UV/MS Analysis cluster_data Data Processing & Reporting sample_prep Sample Preparation (Dissolution in Diluent) uplc UPLC System (Gradient Elution) sample_prep->uplc std_prep Standard Preparation (Known Impurities & API) std_prep->uplc forced_deg Forced Degradation (Acid, Base, Peroxide, etc.) forced_deg->uplc detector UV/PDA & MS Detector uplc->detector integration Peak Integration & Identification detector->integration quantification Quantification of Impurities integration->quantification reporting Reporting & Documentation quantification->reporting

Caption: UPLC-based impurity profiling workflow for Rivastigmine tartrate.

Potential Degradation Pathway of Rivastigmine

G rivastigmine Rivastigmine Tartrate hydrolysis Hydrolysis (Acidic/Basic Conditions) rivastigmine->hydrolysis oxidation Oxidation (e.g., H2O2) rivastigmine->oxidation photolysis Photodegradation rivastigmine->photolysis hydrolysis_prod Degradation Product ((S)-3-(1-dimethylaminoethyl)phenol) hydrolysis->hydrolysis_prod oxidation_prod Oxidized Impurities (N-oxide, etc.) oxidation->oxidation_prod photo_prod Photodegradants photolysis->photo_prod

Caption: Simplified potential degradation pathways of Rivastigmine tartrate.

Conclusion and Recommendations

The impurity profiling of Rivastigmine tartrate is a multifaceted analytical challenge that requires a systematic and scientifically sound approach. While both HPLC and UPLC are capable of providing reliable data, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it the preferred technique for comprehensive impurity profiling, especially during method development and for the analysis of complex samples.

For any chosen method, rigorous validation in accordance with ICH guidelines is non-negotiable to ensure the trustworthiness and reliability of the generated data. The integration of complementary techniques such as LC-MS/MS for impurity identification and CE for enantiomeric purity provides a more complete picture of the impurity profile.

By understanding the principles behind the various analytical techniques and the rationale for method development and validation, researchers and drug development professionals can confidently establish a robust impurity control strategy for Rivastigmine tartrate, ultimately contributing to the development of safer and more effective medicines.

References

  • Mathur, A., & Vejendla, R. (2023). Novel Method Development, Validation and Stability Indicating Assay Method for Rivastigmine Tartarate Capsule by HPLC. Asian Journal of Pharmaceutical Analysis, 13(2), 79-86. [Link]

  • Jain, D., et al. (2022). A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC) with current updates. Current Issues in Pharmacy and Medical Sciences, 35(4), 183-189. [Link]

  • Thomas, S., et al. (2012). Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 57, 39-51. [Link]

  • Suresh, P. S., et al. (2011). QUANTIFICATION METHOD DEVELOPMENT AND VALIDATION FOR ANALYSIS OF RIVASTIGMINE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 2(10), 2639-2643. [Link]

  • Patel, K., et al. (2017). A review on impurity profile of pharmaceuticals. Journal of Pharmaceutical Science and Bioscientific Research, 7(1), 80-89. [Link]

  • Rao, M. S., et al. (2010). Identification and characterization of new impurities in rivastigmine. Pharmazie, 65(5), 336-338. [Link]

  • Aarthi, B., & Raja Sundararajan. (2023). Analytical Method Development and Validation of Rivastigmine in its Pure and Pharmaceutical Dosage form Using UPLC. International Journal of Pharmaceutical Investigation, 13(3), 595-604. [Link]

  • Kumar, A., et al. (2011). A validated RP-HPLC method for estimation of Rivastigmine in pharmaceutical formulations. Der Pharma Chemica, 3(4), 354-360. [Link]

  • Wang, Z. Y., et al. (2006). Sensitive Method for Enantioseparation of Rivastigmine with Highly Sulfated Cyclodextrin as Chiral Selector by Capillary Electrophoresis. Chinese Journal of Chemistry, 24(10), 1431-1435. [Link]

  • Kale, M. N. (2014). DEVELOPMENT OF VALIDATED RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF RIVASTIGMINE HYDROGEN TARTRATE IN TRANSDERMAL DRUG DELIVERY SYSTEM. International Journal of Pharmaceutical Sciences and Research, 5(5), 1892-1902. [Link]

  • Wagh, P. D., & Shinde, A. S. (2023). Analytical Methods Development and Validation for Estimation of Rivastigmine Drug used for Alzheimer's Disease: A Systematic Review. International Research Journal of Engineering and Technology, 10(4), 466-472. [Link]

  • Shah, D., et al. (2019). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Scientia Pharmaceutica, 87(1), 3. [Link]

  • Gholipour, A., et al. (2011). High-Performance Liquid Chromatographic Determination of Rivastigmine in Human Plasma for Application in Pharmacokinetic Studies. Iranian Journal of Pharmaceutical Research, 10(1), 41-48. [Link]

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Comparative

A Comparative Guide to COSY and HSQC NMR Assignments for 1-(3-Methoxyphenyl)ethanol

In the landscape of structural elucidation, particularly within pharmaceutical and materials science, the unambiguous assignment of nuclear magnetic resonance (NMR) signals is paramount. While one-dimensional (1D) ¹H and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of structural elucidation, particularly within pharmaceutical and materials science, the unambiguous assignment of nuclear magnetic resonance (NMR) signals is paramount. While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information, complex molecules or those with closely resonating signals often demand more sophisticated techniques. This guide provides an in-depth technical comparison of two powerful two-dimensional (2D) NMR experiments, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), as applied to the structural assignment of 1-(3-Methoxyphenyl)ethanol. By leveraging these techniques, researchers can move beyond simple spectral interpretation to a confident and precise mapping of a molecule's atomic connectivity.

The Challenge with 1D NMR: A Case for 2D Correlation

For a molecule like 1-(3-Methoxyphenyl)ethanol, 1D NMR can present certain ambiguities. The aromatic region, in particular, can be challenging to assign definitively due to overlapping multiplets. While coupling patterns and chemical shifts offer clues, they do not always provide a conclusive picture of which proton is coupled to which, or which proton is directly attached to a specific carbon atom. This is where 2D NMR becomes an indispensable tool, transforming a linear spectrum into a contour map of correlations, revealing the intricate network of scalar couplings within the molecule.

Experimental Data & Predicted Correlations

While publicly available COSY and HSQC spectra for 1-(3-Methoxyphenyl)ethanol are not readily found, we can utilize known ¹H and ¹³C NMR chemical shift data to predict the expected correlations. The following data, reported in DMSO-d6, will serve as the basis for our analysis[1].

Table 1: ¹H and ¹³C NMR Chemical Shifts for 1-(3-Methoxyphenyl)ethanol in DMSO-d6

Atom Name¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H14.75 (q)68.60
H21.36 (d)26.39
H46.96 (m)118.02
H57.24 (t)129.47
H66.80 (d)111.33
H2'6.96 (m)112.31
OCH₃3.77 (s)55.30
OH5.21 (d)-
C1'-149.66
C3'-159.68

Note: The assignments for the aromatic protons (H4, H5, H6, and H2') are initially tentative based on 1D data and will be confirmed through our 2D correlation analysis.

COSY: Mapping ¹H-¹H Coupling Networks

The COSY experiment is a homonuclear correlation technique that identifies protons that are scalar (J) coupled to each other, typically through two or three bonds.[1] In a COSY spectrum, both the F1 and F2 axes represent the ¹H chemical shift range. Diagonal peaks correspond to the 1D ¹H spectrum, while the crucial information is contained in the off-diagonal cross-peaks, which indicate coupling between two different protons.

Predicted COSY Correlations for 1-(3-Methoxyphenyl)ethanol:

Based on the structure, we can predict the following key correlations:

  • H1 and H2: The methine proton (H1) and the methyl protons (H2) of the ethanol side chain are vicinally coupled and will show a strong cross-peak.

  • H1 and OH: Coupling between the methine proton (H1) and the hydroxyl proton (OH) is also expected, though its observation can be dependent on factors like solvent and temperature.

  • Aromatic Protons: The aromatic protons will exhibit correlations based on their ortho and meta relationships. We expect to see a cross-peak between H4 and H5 (ortho coupling) and between H5 and H6 (ortho coupling). A weaker correlation might be observed between H4 and H6 (meta coupling).

This network of correlations allows for the confident assignment of the entire spin system of the ethanol side chain and helps to trace the connectivity within the aromatic ring.

HSQC: Bridging Protons and Carbons

The HSQC experiment is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbons to which they are attached.[1] The spectrum displays the ¹H chemical shifts on one axis (typically F2) and the ¹³C chemical shifts on the other (F1). Each cross-peak represents a C-H bond.

Predicted HSQC Correlations for 1-(3-Methoxyphenyl)ethanol:

The HSQC spectrum will provide unambiguous connections between the proton and carbon skeletons:

  • C1-H1: A cross-peak will connect the ¹H signal at 4.75 ppm with the ¹³C signal at 68.60 ppm.

  • C2-H2: A cross-peak will connect the ¹H signal at 1.36 ppm with the ¹³C signal at 26.39 ppm.

  • OCH₃: A strong cross-peak will be observed between the methoxy protons at 3.77 ppm and the corresponding carbon at 55.30 ppm.

  • Aromatic C-H Bonds: The HSQC will definitively link each aromatic proton to its directly attached carbon, resolving any ambiguity from the 1D spectra. For instance, the proton at 7.24 ppm will correlate with the carbon at 129.47 ppm, confirming its assignment as H5.

By combining the information from both COSY and HSQC, a complete and confident assignment of all proton and carbon signals can be achieved.

A Comparative Workflow for Structural Elucidation

The synergy between COSY and HSQC provides a robust workflow for structural assignment.

Figure 1: A streamlined workflow for structural elucidation using 2D NMR.

Experimental Protocols

To ensure the acquisition of high-quality data, the following experimental protocols are recommended.

Sample Preparation:
  • Dissolve approximately 10-20 mg of 1-(3-Methoxyphenyl)ethanol in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Filter the solution into a 5 mm NMR tube.

COSY Experiment (Gradient-Selected):
  • Tune and match the probe for ¹H.

  • Acquire a standard 1D ¹H spectrum to determine the spectral width.

  • Load a standard gradient-selected COSY pulse program.

  • Set the spectral width in both dimensions to cover all proton signals.

  • Set the number of scans (e.g., 2-4) and the number of increments in the F1 dimension (e.g., 256-512).

  • Process the data using a sine-bell or squared sine-bell window function and perform a 2D Fourier transform.

HSQC Experiment (Gradient-Selected, Phase-Sensitive):
  • Tune and match the probe for both ¹H and ¹³C.

  • Acquire standard 1D ¹H and ¹³C spectra to determine the respective spectral widths.

  • Load a standard gradient-selected, phase-sensitive HSQC pulse program.

  • Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

  • Set the number of scans (e.g., 2-8) and the number of increments in the F1 dimension (e.g., 128-256).

  • Process the data using appropriate window functions and perform a 2D Fourier transform.

G cluster_0 NMR Data Acquisition cluster_1 2D NMR Experiments cluster_2 Data Processing & Analysis Sample Preparation Sample Preparation 1D ¹H Spectrum 1D ¹H Spectrum Sample Preparation->1D ¹H Spectrum 1D ¹³C Spectrum 1D ¹³C Spectrum 1D ¹H Spectrum->1D ¹³C Spectrum COSY Acquisition COSY Acquisition 1D ¹H Spectrum->COSY Acquisition Set SW1, SW2 HSQC Acquisition HSQC Acquisition 1D ¹³C Spectrum->HSQC Acquisition Set SW1(¹³C), SW2(¹H) 2D FT & Phasing (COSY) 2D FT & Phasing (COSY) COSY Acquisition->2D FT & Phasing (COSY) 2D FT & Phasing (HSQC) 2D FT & Phasing (HSQC) HSQC Acquisition->2D FT & Phasing (HSQC) ¹H-¹H Correlation Map ¹H-¹H Correlation Map 2D FT & Phasing (COSY)->¹H-¹H Correlation Map Final Assignments Final Assignments ¹H-¹H Correlation Map->Final Assignments ¹H-¹³C Correlation Map ¹H-¹³C Correlation Map 2D FT & Phasing (HSQC)->¹H-¹³C Correlation Map ¹H-¹³C Correlation Map->Final Assignments

Figure 2: Experimental workflow from sample preparation to final assignments.

Conclusion: The Power of a Multi-Dimensional Approach

References

  • ResearchGate. Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol.[Link]

  • University of California, San Diego. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. [Link]

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